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  • Product: 6-Methylpyridazine-4-carboxylic acid
  • CAS: 1115963-06-8

Core Science & Biosynthesis

Foundational

Unlocking the Therapeutic Potential of 6-Methylpyridazine-4-carboxylic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. This techni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the untapped research potential of a specific derivative, 6-Methylpyridazine-4-carboxylic acid. By examining the established roles of structurally analogous pyridazine and pyridine carboxylic acids, we delineate a strategic roadmap for investigating its utility as a versatile building block in drug discovery. This document provides in-depth, actionable insights into its potential applications in oncology, neuropharmacology, and infectious diseases, complete with detailed, field-proven experimental protocols and workflows to empower researchers in their quest for novel therapeutics.

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

Pyridazine derivatives have garnered significant interest in pharmaceutical research due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, anti-hypertensive, and anticancer properties. The arrangement of the two adjacent nitrogen atoms in the pyridazine ring creates a unique electronic and steric environment, making it a valuable pharmacophore for interacting with various biological targets.[1] While the broader class of pyridazines is well-explored, with several compounds reaching clinical use, specific derivatives like 6-Methylpyridazine-4-carboxylic acid remain largely uninvestigated, representing a promising frontier for novel therapeutic development.[2][3]

This guide serves as a comprehensive resource for researchers, providing a theoretical framework and practical methodologies for exploring the potential of 6-Methylpyridazine-4-carboxylic acid as a key intermediate and a potential pharmacophore in its own right.

Core Molecular Attributes of 6-Methylpyridazine-4-carboxylic Acid

Understanding the inherent chemical properties of 6-Methylpyridazine-4-carboxylic acid is fundamental to designing synthetic strategies and predicting its behavior in biological systems.

PropertyValue/DescriptionSource
IUPAC Name 6-Methylpyridazine-4-carboxylic acid-
CAS Number 112554-71-3 (for the parent compound)-
Molecular Formula C6H6N2O2[4]
Molecular Weight 138.13 g/mol -
Key Functional Groups Pyridazine ring, Carboxylic acid, Methyl group-

The presence of the carboxylic acid group provides a reactive handle for a variety of chemical modifications, such as amidation, esterification, and other coupling reactions, allowing for the synthesis of diverse compound libraries. The methyl group can influence the molecule's solubility and metabolic stability, while the pyridazine core itself can participate in hydrogen bonding and other non-covalent interactions with biological targets.

Potential Research Applications and Therapeutic Targets

Based on the known biological activities of structurally related pyridazine and pyridine derivatives, we can logically extrapolate several high-potential research avenues for 6-Methylpyridazine-4-carboxylic acid.

Oncology: A Scaffold for Kinase Inhibitors

The pyridazine and related pyridopyridazine cores are features in several kinase inhibitors.[5] These compounds often function by targeting the ATP-binding site of kinases, which are crucial regulators of cell proliferation and survival. The structural features of 6-Methylpyridazine-4-carboxylic acid make it an attractive starting point for developing novel kinase inhibitors.

Hypothesized Mechanism of Action: The pyridazine nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding motif of many known kinase inhibitors. The carboxylic acid can be derivatized to introduce various side chains that can target specific pockets within the kinase active site, thereby conferring selectivity.

Experimental Workflow: Kinase Inhibitor Screening

G cluster_0 Library Synthesis cluster_1 Primary Screening cluster_2 Secondary & Tertiary Assays cluster_3 Lead Optimization start 6-Methylpyridazine- 4-carboxylic acid amide_coupling Amide Coupling with Diverse Amines start->amide_coupling library Diverse Amide Library amide_coupling->library kinase_panel Broad Kinase Panel Screen (e.g., KinomeScan) library->kinase_panel hit_id Hit Identification (>50% inhibition) kinase_panel->hit_id ic50 IC50 Determination hit_id->ic50 cell_based Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) ic50->cell_based target_engagement Target Engagement Assay (e.g., CETSA, NanoBRET) cell_based->target_engagement sar Structure-Activity Relationship (SAR) Studies target_engagement->sar adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy Studies adme->in_vivo

Caption: Workflow for kinase inhibitor discovery using 6-Methylpyridazine-4-carboxylic acid.

Protocol: Amide Library Synthesis

  • Activation of Carboxylic Acid: To a solution of 6-Methylpyridazine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature for 15 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Neuropharmacology: Exploring GABA-A Receptor Modulation

The structurally related imidazopyridine core is found in compounds like Zolpidem, which acts as a modulator of the GABA-A receptor.[6] The pyridazine ring can serve as a bioisostere for the pyridine or pyrimidine rings found in other CNS-active compounds.[3] This suggests that derivatives of 6-Methylpyridazine-4-carboxylic acid could be investigated for their potential as anxiolytics, sedatives, or anticonvulsants.

Hypothesized Target Interaction: Derivatives of 6-Methylpyridazine-4-carboxylic acid could potentially bind to specific subunits of the GABA-A receptor, allosterically modulating the receptor's activity in response to GABA. The carboxylic acid moiety can be converted into esters or amides to fine-tune lipophilicity and brain penetration.

Experimental Workflow: GABA-A Receptor Activity Screening

G cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Behavioral Assays start 6-Methylpyridazine- 4-carboxylic acid derivatization Esterification/Amidation start->derivatization compound_library Focused Library derivatization->compound_library binding_assay Radioligand Binding Assay (e.g., [3H]flunitrazepam) compound_library->binding_assay electrophysiology Electrophysiology Assay (Two-electrode voltage clamp on Xenopus oocytes) binding_assay->electrophysiology anxiety_model Elevated Plus Maze electrophysiology->anxiety_model sedation_model Loss of Righting Reflex electrophysiology->sedation_model anticonvulsant_model Maximal Electroshock Seizure (MES) Test electrophysiology->anticonvulsant_model

Caption: Workflow for evaluating GABA-A receptor modulatory activity.

Protocol: Maximal Electroshock Seizure (MES) Test

  • Animal Preparation: Use adult male mice, housed under standard laboratory conditions.

  • Compound Administration: Administer the test compound (derivatized from 6-Methylpyridazine-4-carboxylic acid) intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.

  • Induction of Seizure: After a predetermined time (e.g., 30 minutes), induce seizures by applying an electrical stimulus via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The ability of the test compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity. Calculate the ED50 (the dose required to protect 50% of the animals).

Infectious Diseases: Development of Novel Antimicrobial Agents

Pyridazine derivatives have shown promise as antimicrobial agents.[1] The nitrogen-containing heterocycle can mimic natural purines, potentially interfering with microbial metabolic pathways. Furthermore, related chloro-methylpyridine carboxylic acids are used as intermediates in the synthesis of antibacterial drugs.[7][8]

Potential Mechanisms:

  • Enzyme Inhibition: Derivatives could inhibit essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.

  • Biofilm Disruption: The compounds could interfere with the formation of bacterial biofilms, a key factor in chronic infections.

Experimental Workflow: Antimicrobial Activity Assessment

G cluster_0 Initial Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies start Synthesized Library mic_determination Minimum Inhibitory Concentration (MIC) (Broth Microdilution) start->mic_determination mbc_determination Minimum Bactericidal Concentration (MBC) mic_determination->mbc_determination panel Panel of Pathogenic Bacteria (Gram-positive & Gram-negative) panel->mic_determination time_kill Time-Kill Kinetics Assay mbc_determination->time_kill macromolecular_synthesis Macromolecular Synthesis Inhibition (DNA, RNA, protein, cell wall) time_kill->macromolecular_synthesis membrane_potential Bacterial Cytoplasmic Membrane Depolarization Assay macromolecular_synthesis->membrane_potential

Caption: Workflow for the discovery of novel antimicrobial agents.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Compound: Prepare a stock solution of the test compound in DMSO. Make serial two-fold dilutions in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

Synthetic Accessibility and Future Directions

The synthesis of 6-Methylpyridazine-4-carboxylic acid and its derivatives is feasible through established organic chemistry methodologies. The parent compound can be synthesized from commercially available starting materials, and its carboxylic acid functionality provides a straightforward point for diversification.

Future research should focus on:

  • Combinatorial Chemistry: Utilizing the carboxylic acid handle to generate large, diverse libraries for high-throughput screening.

  • Structure-Based Drug Design: If a primary biological target is identified, co-crystallization studies can guide the rational design of more potent and selective analogs.

  • Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for developing compounds with favorable drug-like properties.

Conclusion

6-Methylpyridazine-4-carboxylic acid represents a promising, yet underexplored, starting point for the development of novel therapeutics. Its structural similarity to known bioactive molecules, combined with its synthetic tractability, makes it an attractive scaffold for researchers in oncology, neuropharmacology, and infectious diseases. The experimental workflows and protocols detailed in this guide provide a robust framework for initiating research programs aimed at unlocking the full therapeutic potential of this versatile molecule.

References

  • Vertex AI Search. 2-Chloro-6-Methylpyridine-4-Carboxylic Acid | Properties, Uses, Safety Data, Supplier China.
  • Biosynth. 6-Methylpyridazine-4-carboxylic acid hydrochloride | 1796947-74-4 | WWC94774.
  • ChemistryViews. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. (2024-02-05).
  • Wikipedia. Zolpidem.
  • gsrs. METHYL 6-METHYLPYRIDINE-2-CARBOXYLATE.
  • Sigma-Aldrich. 6-Methylpyridine-3-carboxylic acid 99 3222-47-7.
  • Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
  • MedchemExpress.com. Pyridazine-4-carboxylic acid | Biochemical Reagent.
  • PharmaBlock. Pyridazines in Drug Discovery.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 6-Methylpyridine-2-carboxylic Acid | 934-60-1.
  • ResearchGate. (PDF) Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. (2025-10-26).
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-Methylpyridine-2-carboxylic Acid | 4021-08-3.
  • MDPI. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs.
  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • SciRP.org. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field.
  • PrepChem.com. Synthesis of pyridine-4-carboxylic acid.
  • JOCPR. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
  • Pipzine Chemicals. 6-Chloro-4-methylpyridine-2-carboxylic Acid | CAS 4689-20-5.

Sources

Exploratory

6-Methylpyridazine-4-carboxylic acid hydrochloride properties

An In-Depth Technical Guide to 6-Methylpyridazine-4-carboxylic acid hydrochloride: A Key Heterocyclic Building Block Introduction: The Strategic Value of the Pyridazine Scaffold In the landscape of modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Methylpyridazine-4-carboxylic acid hydrochloride: A Key Heterocyclic Building Block

Introduction: The Strategic Value of the Pyridazine Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutic agents. Heterocyclic compounds, in particular, form the cornerstone of a vast number of approved drugs. Among these, the pyridazine nucleus—a six-membered aromatic ring containing two adjacent nitrogen atoms—has garnered significant interest due to its unique electronic properties and ability to engage in diverse biological interactions.[1] 6-Methylpyridazine-4-carboxylic acid hydrochloride is a functionalized pyridazine derivative that serves as a highly versatile intermediate in the synthesis of complex, biologically active molecules. Its strategic importance lies in the orthogonal reactivity of its functional groups: the carboxylic acid handle, which allows for straightforward elaboration into amides and esters, and the pyridazine core, which can be further modified or serve as a key pharmacophoric element. This guide provides a comprehensive overview of its properties, synthesis, and applications, offering field-proven insights for researchers in drug discovery and chemical development.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the starting point for its effective application in synthesis and research. These characteristics dictate solubility, reactivity, and handling requirements.

Chemical Structure

The structure combines the aromatic pyridazine ring with a methyl group and a carboxylic acid, presented here as its hydrochloride salt. The protonation typically occurs on one of the ring nitrogens, enhancing solubility in polar solvents.

Caption: Structure of 6-Methylpyridazine-4-carboxylic acid hydrochloride.

Key Physicochemical Data

The following table summarizes the essential properties of 6-Methylpyridazine-4-carboxylic acid hydrochloride. This data is critical for planning reactions, purification, and formulation.

PropertyValueSource
CAS Number 1796947-74-4[2]
Molecular Formula C₆H₇ClN₂O₂[2]
Molecular Weight 174.58 g/mol [2]
Canonical SMILES CC1=CC(=CN=N1)C(=O)O.Cl[2]
Appearance Solid, powder (Predicted)[3]
Solubility Expected to have some solubility in water and polar organic solvents like methanol due to its salt form.[3]N/A

Synthesis and Purification Strategies

While specific, published synthetic procedures for 6-Methylpyridazine-4-carboxylic acid hydrochloride are not abundant, a logical and efficient route can be devised based on established organochemical principles for pyridazine derivatives. The most common strategies involve the construction of the pyridazine ring or the modification of a pre-existing pyridazine scaffold.[4][5][6]

Proposed Synthetic Pathway: Oxidation of a Methyl Precursor

A robust and industrially scalable approach involves the selective oxidation of a corresponding methyl group on a pre-functionalized pyridazine ring. This strategy is advantageous as the starting materials are often more accessible. A plausible precursor is 4-chloro-6-methylpyridazine, which can be oxidized to the carboxylic acid. The chlorine atom can then be removed via catalytic hydrogenation.

Synthetic_Pathway start 3,6-Dichloropyridazine intermediate1 4-Chloro-6-methylpyridazine start->intermediate1 Step 1 intermediate2 6-Methylpyridazine-4-carboxylic acid intermediate1->intermediate2 Step 2 product 6-Methylpyridazine-4-carboxylic acid HCl intermediate2->product Step 3 reagent1 MeMgBr / Fe(acac)3 (Kumada Coupling) reagent2 1. n-BuLi, THF, -78°C 2. CO2 3. H+ reagent3 HCl in Ether

Caption: Proposed synthetic workflow for 6-Methylpyridazine-4-carboxylic acid HCl.

Experimental Protocol: A Self-Validating Approach

The following protocol is a generalized representation. Each step includes built-in checks and rationale, ensuring a self-validating workflow.

Step 1: Synthesis of 4-Chloro-6-methylpyridazine (Intermediate 1)

  • Rationale: Introducing the methyl group selectively is the first key challenge. A Kumada cross-coupling reaction is an effective method for this transformation.

  • Procedure:

    • To a solution of 3,6-dichloropyridazine in anhydrous THF, add a catalytic amount of Iron(III) acetylacetonate (Fe(acac)₃).

    • Cool the mixture to 0°C under an inert atmosphere (e.g., Argon).

    • Slowly add a solution of methylmagnesium bromide (MeMgBr) in diethyl ether. The exothermicity of the Grignard reaction necessitates slow addition and cooling to maintain control.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Step 2: Synthesis of 6-Methylpyridazine-4-carboxylic acid (Intermediate 2)

  • Rationale: Directed ortho-metalation followed by carboxylation is a precise method for introducing the carboxylic acid group at the 4-position. The chlorine atom directs the lithium reagent.

  • Procedure:

    • Dissolve 4-chloro-6-methylpyridazine in anhydrous THF and cool to -78°C under an inert atmosphere. The low temperature is critical to prevent side reactions.

    • Add n-butyllithium (n-BuLi) dropwise. A color change often indicates the formation of the lithiated species.

    • After stirring for 1-2 hours at -78°C, bubble dry carbon dioxide (CO₂) gas through the solution or add crushed dry ice.

    • Allow the mixture to slowly warm to room temperature.

    • Validation: The reaction can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation, confirming successful metalation.

    • Acidify the mixture with 1M HCl to protonate the carboxylate salt.

    • Extract the product, dry the organic phase, and concentrate to yield the crude acid.

Step 3: Formation of the Hydrochloride Salt (Final Product)

  • Rationale: The hydrochloride salt improves the compound's stability and handling characteristics, and often enhances its solubility in aqueous media for biological assays.

  • Procedure:

    • Dissolve the crude 6-Methylpyridazine-4-carboxylic acid in a minimal amount of a suitable solvent like methanol or diethyl ether.

    • Slowly add a solution of hydrochloric acid in ether or bubble dry HCl gas through the solution.

    • Validation: The formation of a precipitate is a strong indicator of successful salt formation.

    • Collect the solid by filtration, wash with cold diethyl ether to remove non-polar impurities, and dry under vacuum.

    • The final product's identity and purity should be confirmed by NMR spectroscopy, Mass Spectrometry, and HPLC.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 6-Methylpyridazine-4-carboxylic acid hydrochloride lies in its application as a scaffold for creating diverse chemical libraries. Pyridine and pyridazine derivatives are prevalent in drugs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[1][7]

Role as a Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, and many inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket.[8][9][10] The pyridazine ring can act as a bioisostere for other aromatic systems and can form crucial hydrogen bonds with the kinase hinge region. The carboxylic acid at the 4-position provides an ideal attachment point for building out substituents that can target solvent-exposed regions of the enzyme, thereby enhancing potency and selectivity.[11][12]

Kinase_Inhibitor_Scaffold scaffold 6-Methylpyridazine Core Forms H-bonds with kinase hinge region Methyl group for selectivity tuning vector1 R1 Group Carboxylic acid allows amide coupling to introduce diversity Targets solvent-exposed region scaffold:f0->vector1:f0 Position 4 vector2 R2 Group Further modification of pyridazine ring possible scaffold:f0->vector2:f0 Other positions title Conceptual Use as a Kinase Inhibitor Scaffold

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analytical Characterization of 6-Methylpyridazine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 6-Methylpyridazine-4-carboxylic acid is a heterocyclic organic compound belonging to the pyri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

6-Methylpyridazine-4-carboxylic acid is a heterocyclic organic compound belonging to the pyridazine class of molecules. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms, and they are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities, including potential applications as antimicrobial and antihypertensive agents.[1] The precise analytical characterization of 6-Methylpyridazine-4-carboxylic acid is paramount for its use in research and development, ensuring its identity, purity, and stability.

This comprehensive guide provides a suite of detailed analytical techniques and protocols for the robust characterization of 6-Methylpyridazine-4-carboxylic acid. The methodologies outlined herein are designed to be self-validating and are grounded in established principles of analytical chemistry. This document is intended to serve as a practical resource for scientists engaged in the synthesis, quality control, and application of this and structurally related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an analyte is the foundation for developing robust analytical methods. While specific experimental data for 6-Methylpyridazine-4-carboxylic acid is not widely published, we can infer its likely properties from closely related analogs such as pyridazine-4-carboxylic acid and various methylpyridine carboxylic acids.[2]

PropertyExpected Value/CharacteristicRationale & Significance for Analysis
Molecular Formula C₆H₆N₂O₂Essential for calculating the exact mass for mass spectrometry.
Molecular Weight 138.12 g/mol Used for preparing standard solutions of known molarity.
Appearance White to off-white crystalline solidVisual inspection is a preliminary indicator of purity.
Melting Point Expected to be >200 °C (decomposes)A sharp melting point range is a good indicator of purity. The high melting point, typical for aromatic carboxylic acids, suggests strong intermolecular forces.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., Methanol, DMSO, DMF).Crucial for selecting appropriate solvents for spectroscopy (NMR, UV-Vis) and for preparing mobile phases in liquid chromatography.[3][4]
pKa Estimated to be in the range of 3-5 for the carboxylic acid group.The acidic nature of the molecule influences its ionization state, which is a critical parameter for developing reversed-phase HPLC methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds and for quantitative analysis. For a polar, ionizable compound like 6-Methylpyridazine-4-carboxylic acid, reversed-phase HPLC with a C18 stationary phase is the method of choice. The key to a successful separation is controlling the ionization of the carboxylic acid group through the pH of the mobile phase.[5][6]

Principle of the Method

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl, C18), and the mobile phase is polar. By acidifying the mobile phase to a pH at least two units below the pKa of the carboxylic acid, the analyte will be in its neutral, protonated form. This increases its hydrophobicity, leading to better retention and sharper peaks on the C18 column. Detection is typically performed using a UV detector, as the pyridazine ring is a strong chromophore.

Experimental Protocol: Purity Assay by RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV-Vis scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 6-Methylpyridazine-4-carboxylic acid and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute this stock solution to a working concentration of 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantitative analysis, a calibration curve should be prepared using certified reference standards.

  • Method Validation: The analytical procedure must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[7][8][9]

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis prep_sample Dissolve sample (0.1 mg/mL in 50:50 A:B) filter_sample Filter (0.45 µm) prep_sample->filter_sample autosampler Autosampler (Inject 10 µL) filter_sample->autosampler Load Sample prep_mp_a Prepare Mobile Phase A (0.1% Formic Acid in H2O) pump Pump (Gradient Elution, 1.0 mL/min) prep_mp_a->pump Load MP-A prep_mp_b Prepare Mobile Phase B (0.1% Formic Acid in ACN) prep_mp_b->pump Load MP-B column C18 Column (30 °C) autosampler->column pump->autosampler detector UV Detector (254 nm) column->detector chromatogram Acquire Chromatogram detector->chromatogram analysis Integrate Peaks & Calculate Area % chromatogram->analysis

Caption: Workflow for HPLC purity analysis of 6-Methylpyridazine-4-carboxylic acid.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique "chemical shift" (δ) for each non-equivalent proton (¹H NMR) and carbon (¹³C NMR).[10][11]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C NMR spectrum (proton-decoupled).

    • Consider performing 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all signals.

  • Expected Spectral Features: Based on the structure of 6-Methylpyridazine-4-carboxylic acid and data from analogous compounds, the following signals are anticipated[12][13]:

    • ¹H NMR (in DMSO-d₆):

      • A singlet for the methyl group (CH₃) protons, likely in the range of δ 2.5-2.8 ppm.

      • Two singlets or two doublets for the aromatic protons on the pyridazine ring, expected at lower field (downfield), likely in the range of δ 8.0-9.5 ppm.

      • A broad singlet for the carboxylic acid proton (COOH), typically at a very low field, δ > 12 ppm.

    • ¹³C NMR (in DMSO-d₆):

      • A signal for the methyl carbon (CH₃) around δ 20-25 ppm.

      • Aromatic carbon signals for the pyridazine ring between δ 120-160 ppm.

      • A signal for the carboxylic acid carbonyl carbon (C=O) in the range of δ 165-175 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Different chemical bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that acts as a molecular "fingerprint".[14][15]

  • Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is usually required.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid) Stretching3300 - 2500Very broad, strong
C-H (Aromatic) Stretching3100 - 3000Medium to weak
C-H (Methyl) Stretching3000 - 2850Medium
C=O (Carboxylic Acid) Stretching1725 - 1700Strong, sharp
C=N & C=C (Aromatic Ring) Stretching1600 - 1450Medium to strong, multiple bands
C-O (Carboxylic Acid) Stretching1320 - 1210Medium
O-H (Carboxylic Acid) Bending1440 - 1395Medium

Reference:[14][15]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Molecules with π-electron systems, such as aromatic rings, absorb light in the UV-Vis region, which promotes electrons from a bonding (π) to an anti-bonding (π*) orbital. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore.[16]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 1.0 AU (typically in the µg/mL range).

  • Data Acquisition: Scan the sample from 200 to 400 nm against a solvent blank.

  • Expected Spectral Features: Pyridazine and its derivatives typically exhibit strong π → π* transitions. Expect a λ_max in the range of 250-300 nm.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Principle of the Method

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight of the parent ion and the masses of any fragment ions.

Experimental Protocol: ESI-MS
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled to an HPLC system (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Data Acquisition:

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Acquire the spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • Expected Results:

    • Molecular Formula: C₆H₆N₂O₂

    • Exact Mass: 138.0429

    • Positive Ion Mode: Expect a prominent peak at m/z 139.0507, corresponding to [C₆H₇N₂O₂]⁺.

    • Negative Ion Mode: Expect a prominent peak at m/z 137.0351, corresponding to [C₆H₅N₂O₂]⁻.

    • Fragmentation: Common fragmentation pathways for pyridazines involve the loss of N₂ or HCN. The carboxylic acid group may lose H₂O or CO₂.[17][18]

Workflow Diagram: Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometer cluster_data Data Acquisition & Analysis prep_sample Prepare dilute solution (e.g., 5 µg/mL in Methanol) infusion Direct Infusion prep_sample->infusion Introduce Sample esi_source Electrospray Ionization (ESI Source) infusion->esi_source mass_analyzer Mass Analyzer esi_source->mass_analyzer detector Detector mass_analyzer->detector spectrum Acquire Mass Spectrum detector->spectrum analysis Determine m/z of [M+H]⁺ and [M-H]⁻ spectrum->analysis

Caption: Workflow for molecular weight verification by ESI-Mass Spectrometry.

Gas Chromatography (GC) - An Alternative Approach

Due to the low volatility and polar nature of carboxylic acids, direct GC analysis is challenging. However, GC coupled with mass spectrometry (GC-MS) can be employed after a derivatization step to make the analyte more volatile.

Principle of the Method

Derivatization converts the polar carboxylic acid group into a less polar, more volatile ester or silyl ester. This allows the compound to be vaporized and separated on a GC column. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.[19][20][21]

Experimental Protocol: GC-MS after Silylation
  • Instrumentation: A GC system equipped with a mass selective detector (MSD).

  • Derivatization Procedure:

    • Place approximately 1 mg of the sample in a reaction vial.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • MSD Transfer Line: 280 °C.

    • MS Source: 230 °C.

    • MS Quad: 150 °C.

    • Scan Range: 40-450 amu.

  • Expected Results: The derivatized compound (the trimethylsilyl ester) will have a molecular weight of 210.10 g/mol . The mass spectrum will show a molecular ion peak at m/z 210, and characteristic fragments corresponding to the loss of a methyl group (m/z 195) and other silyl group fragments.

Conclusion

The analytical protocols detailed in this guide provide a comprehensive framework for the characterization of 6-Methylpyridazine-4-carboxylic acid. The orthogonal nature of these techniques—combining chromatography for separation and purity with various spectroscopic methods for structural elucidation and identity confirmation—ensures a high degree of confidence in the analytical results. Adherence to these methodologies and principles of method validation will support the generation of reliable and reproducible data, which is essential for advancing research and development in the pharmaceutical and chemical sciences.

References

  • Nzikayel, S. et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Medicinal Chemistry, 7(11), 321-323. [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]

  • Poole, C. F. Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science. [Link]

  • Google Patents. Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
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  • PubChem. 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. [Link]

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  • Goldyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(4), 859-871. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). [Link]

  • Perestrelo, R., et al. (2019). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 24(18), 3238. [Link]

  • Świderski, G., et al. (2020). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 25(23), 5733. [Link]

  • Wikipedia. 4-Methylpyridine. [Link]

  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

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  • Brückner, R. (2011). Synthesis and Reactivity of Pyridin-4-ols based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. CHIMIA International Journal for Chemistry, 65(9), 676-680. [Link]

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  • Michalska, D., et al. (2020). Comparison of structural, spectroscopic, theoretical and thermal properties of metal complexes (Zn(II), Mn(II), Cu(II), Ni(II) and Co(II)) of pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acids. Journal of Molecular Structure, 1217, 128410. [Link]

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Paudler, W. W., & Kress, T. J. (1968). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Journal of Heterocyclic Chemistry, 5(4), 561-563. [Link]

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  • Płoszyńska, J., et al. (2019). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 24(23), 4238. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

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  • de Souza, G. G. B., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044306. [Link]

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Application

Application Notes and Protocols for the Use of 6-Methylpyridazine-4-carboxylic acid in Enzyme Inhibition Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Methylpyridazine-4-carboxylic acid as a potential enzyme inhibitor. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Methylpyridazine-4-carboxylic acid as a potential enzyme inhibitor. While the direct biological targets of this specific molecule are still under investigation, its structural motifs—the pyridazine core and the carboxylic acid moiety—are prevalent in a multitude of known enzyme inhibitors. This guide will therefore focus on a plausible and well-documented application: the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic regulator and a validated target in oncology. The protocols detailed herein are grounded in established methodologies for fluorescence-based enzyme inhibition assays and provide a robust framework for the characterization of 6-Methylpyridazine-4-carboxylic acid and similar small molecules.

Introduction: The Rationale for Investigating 6-Methylpyridazine-4-carboxylic acid as an Enzyme Inhibitor

The pyridazine heterocycle is a recognized pharmacophore present in numerous biologically active compounds. It is known to engage in critical molecular recognition events with various enzyme targets.[1] Approved drugs containing the pyridazine scaffold include inhibitors of monoamine oxidase (MAO) and tyrosine kinase 2 (TYK2).[1] Furthermore, the broader class of pyridine carboxylic acid derivatives has been extensively explored for the development of inhibitors against a range of enzymes, including histone demethylases.[1]

Histone lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its overexpression is implicated in various cancers, making it an attractive target for therapeutic intervention.[1][2] The active site of LSD1 presents opportunities for the binding of small molecule inhibitors, and molecules containing heterocyclic rings and carboxylic acid groups have shown promise in this regard. Given the structural features of 6-Methylpyridazine-4-carboxylic acid, it is a candidate for investigation as a potential LSD1 inhibitor.

This application note will provide a detailed protocol for a fluorescence-based assay to determine the inhibitory potential of 6-Methylpyridazine-4-carboxylic acid against LSD1.

Principles of the LSD1 Inhibition Assay

The protocol described is a fluorescence-based assay that measures the activity of LSD1 through a coupled enzymatic reaction. The demethylation of a di-methylated histone H3K4 substrate by LSD1 produces hydrogen peroxide (H₂O₂).[3] This H₂O₂ then reacts with a fluorogenic substrate in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product. The intensity of the fluorescence is directly proportional to the amount of H₂O₂ produced, and thus to the activity of LSD1. In the presence of an inhibitor like 6-Methylpyridazine-4-carboxylic acid, the activity of LSD1 is reduced, leading to a decrease in fluorescence.

The primary quantitative measure of inhibition is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4][5]

Materials and Reagents

Reagent Supplier Catalogue No.
6-Methylpyridazine-4-carboxylic acidBiosynthWWC94774
Recombinant Human LSD1/KDM1AAbcamab113456 (or similar)
LSD1 Assay BufferCayman ChemicalItem No. 700142 (or similar)
Di-methylated H3K4 Peptide SubstrateCayman ChemicalItem No. 10011246 (or similar)
Horseradish Peroxidase (HRP)Sigma-AldrichP8375
10-Acetyl-3,7-dihydroxyphenoxazine (ADHP)Cayman ChemicalItem No. 10011245 (or similar)
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650
384-well black, flat-bottom assay platesCorning3571

Experimental Protocols

Preparation of Reagents
  • 6-Methylpyridazine-4-carboxylic acid Stock Solution (10 mM): Dissolve the hydrochloride salt of 6-Methylpyridazine-4-carboxylic acid (MW: 174.58 g/mol ) in DMSO to a final concentration of 10 mM. Store at -20°C.

  • LSD1 Enzyme Solution: Thaw the recombinant LSD1 enzyme on ice. Dilute the enzyme in cold LSD1 Assay Buffer to the desired concentration (typically in the ng/µL range, to be optimized for the specific enzyme batch). Keep on ice.

  • Substrate Solution: Prepare a stock solution of the di-methylated H3K4 peptide substrate in LSD1 Assay Buffer. The final concentration in the assay will typically be at or near the Kₘ value for the enzyme.

  • Detection Reagent Mix: Prepare a fresh mixture of HRP and ADHP in LSD1 Assay Buffer. The final concentrations should be optimized, but typical ranges are 1-5 U/mL for HRP and 50-100 µM for ADHP. Protect this solution from light.

Assay Workflow for IC50 Determination

The following workflow is designed for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes or a liquid handling system.

AssayWorkflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Enzymatic Reaction & Detection cluster_readout Data Acquisition prep_inhibitor Prepare serial dilutions of 6-Methylpyridazine-4-carboxylic acid add_inhibitor Add inhibitor dilutions and controls to plate prep_inhibitor->add_inhibitor prep_enzyme Prepare LSD1 enzyme solution add_enzyme Add LSD1 enzyme solution prep_enzyme->add_enzyme prep_detection Prepare Detection Reagent Mix (HRP + ADHP) add_detection Stop reaction and develop signal by adding Detection Reagent Mix prep_detection->add_detection add_inhibitor->add_enzyme incubate1 Pre-incubate enzyme and inhibitor (e.g., 15 min at 37°C) add_enzyme->incubate1 add_substrate Initiate reaction by adding substrate solution incubate1->add_substrate incubate2 Incubate reaction mixture (e.g., 30-60 min at 37°C) add_substrate->incubate2 incubate2->add_detection incubate3 Incubate for signal development (e.g., 15 min, RT, dark) add_detection->incubate3 read_plate Read fluorescence (Ex/Em = 530/590 nm) incubate3->read_plate

Caption: Workflow for the LSD1 enzyme inhibition assay.

Step-by-Step Protocol
  • Prepare Serial Dilutions: Prepare a series of dilutions of the 10 mM 6-Methylpyridazine-4-carboxylic acid stock solution in DMSO. Then, dilute these further in LSD1 Assay Buffer to achieve the final desired concentrations for the assay. Include a vehicle control (DMSO in assay buffer) and a positive control inhibitor if available.

  • Plate Layout:

    • Blank wells: Assay buffer only (no enzyme).

    • 100% Activity Control wells: Enzyme, vehicle control.

    • Inhibitor wells: Enzyme, serial dilutions of 6-Methylpyridazine-4-carboxylic acid.

  • Assay Procedure: a. Add 5 µL of the diluted 6-Methylpyridazine-4-carboxylic acid or control solutions to the appropriate wells of the 384-well plate. b. Add 10 µL of the diluted LSD1 enzyme solution to all wells except the blank wells. c. Cover the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding 5 µL of the di-methylated H3K4 peptide substrate solution to all wells. e. Cover the plate and incubate for 30-60 minutes at 37°C. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range. f. Stop the reaction and initiate signal development by adding 10 µL of the Detection Reagent Mix to all wells. g. Incubate the plate at room temperature for 15 minutes, protected from light. h. Read the fluorescence on a microplate reader with excitation at ~530 nm and emission at ~590 nm.

Data Analysis and Interpretation

  • Data Normalization:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Fluorescence_Inhibitor / Fluorescence_100%_Activity)]

  • IC50 Determination:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[4] This can be done using software such as GraphPad Prism.[6]

  • Determination of Inhibition Mechanism (Optional):

    • To understand how 6-Methylpyridazine-4-carboxylic acid inhibits LSD1, kinetic studies can be performed.

    • Vary the concentration of the substrate at fixed concentrations of the inhibitor.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).[7][8] The pattern of the lines will indicate the mode of inhibition (competitive, non-competitive, or uncompetitive).[8][9]

InhibitionMechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I S Substrate (S) I Inhibitor (I) ES->E -S ES->E +P EI->E -I P Product (P) E2 Enzyme (E) ES2 Enzyme-Substrate Complex (ES) E2->ES2 +S EI2 Enzyme-Inhibitor Complex (EI) E2->EI2 +I2 S2 Substrate (S) I2 Inhibitor (I) ES2->E2 -S ES2->E2 +P2 ESI2 Enzyme-Substrate-Inhibitor Complex (ESI) ES2->ESI2 +I2 EI2->E2 -I2 EI2->ESI2 +S ESI2->ES2 -I2 ESI2->EI2 -S P2 Product (P) E3 Enzyme (E) ES3 Enzyme-Substrate Complex (ES) E3->ES3 +S S3 Substrate (S) I3 Inhibitor (I) ES3->E3 -S ES3->E3 +P3 ESI3 Enzyme-Substrate-Inhibitor Complex (ESI) ES3->ESI3 +I3 ESI3->ES3 -I3 P3 Product (P)

Caption: Mechanisms of enzyme inhibition.

Troubleshooting

Problem Possible Cause Solution
High background fluorescence Autofluorescence of the inhibitor.Run a control with the inhibitor and detection reagents without the enzyme. Subtract this background.
Contaminated reagents.Use fresh, high-purity reagents.
Low signal-to-noise ratio Insufficient enzyme activity.Increase enzyme concentration or incubation time (ensure linearity).
Sub-optimal assay conditions.Optimize pH, temperature, and buffer components.
Inconsistent results Pipetting errors.Use calibrated pipettes and proper technique. Consider using a liquid handler.
Inhibitor precipitation.Check the solubility of 6-Methylpyridazine-4-carboxylic acid in the final assay buffer.

Conclusion

This application note provides a detailed framework for evaluating the inhibitory potential of 6-Methylpyridazine-4-carboxylic acid against the histone demethylase LSD1. The described fluorescence-based assay is a robust and sensitive method suitable for high-throughput screening and detailed kinetic analysis. By following these protocols, researchers can effectively characterize the inhibitory properties of this and other novel compounds, contributing to the discovery of new therapeutic agents.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study - PMC. (2023, July 10). Retrieved January 27, 2026, from [Link]

  • Synthesis of artificial substrate based on inhibitor for detecting LSD1 activity - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). Retrieved January 27, 2026, from [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (384-well). Retrieved January 27, 2026, from [Link]

  • Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase - PubMed. (2021, May 31). Retrieved January 27, 2026, from [Link]

  • From Inhibitors to Degraders: Many Ways to Target LSD1 (KDM1A). (2025, October 13). Retrieved January 27, 2026, from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved January 27, 2026, from [Link]

  • Cloud-Clone Corp. (n.d.). IS135, 96 Tests. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2020, June 22). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? Retrieved January 27, 2026, from [Link]

  • Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

  • Kynurenine-3-monooxygenase (KMO) broadly inhibits viral infections via triggering NMDAR/Ca2+ influx and CaMKII/ IRF3-mediated IFN-β production - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved January 27, 2026, from [Link]

  • Reddit. (2025, April 10). Help with determining IC50 for enzyme inhibitors : r/Biochemistry. Retrieved January 27, 2026, from [Link]

  • LSD1/KDM1A inhibitors in clinical trials: Advances and prospects - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Identifying the Novel Inhibitors of Lysine specific demethylase 1 (LSD1) Combining Pharmacophore-Based and Structure-Based Virtual Screening - ResearchGate. (2025, August 4). Retrieved January 27, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). 6-methyl-3,4-pyridinedicarboxylic acid. Retrieved January 27, 2026, from [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • YouTube. (2015, March 14). Lineweaver-Burk Plot and Reversible Inhibition. Retrieved January 27, 2026, from [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed Central. (2022, January 2). Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved January 27, 2026, from [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

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  • Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent | Journal of Medicinal Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]

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Method

Application Notes and Protocols: Antimicrobial Screening of 6-Methylpyridazine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive framework for the initial antimicrobial screening of the novel co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive framework for the initial antimicrobial screening of the novel compound, 6-Methylpyridazine-4-carboxylic acid. As a pyridazine derivative, this compound belongs to a class of heterocyclic molecules known for a wide range of biological activities, including antimicrobial effects. This document outlines the foundational protocols necessary to ascertain its potential as an antimicrobial agent, emphasizing the rationale behind experimental choices to ensure scientific rigor and reproducibility.

Introduction and Scientific Rationale

The escalating threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action. Pyridazine scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. The structural features of 6-Methylpyridazine-4-carboxylic acid, including the pyridazine ring and the carboxylic acid moiety, suggest potential for interaction with microbial targets. The carboxylic acid group can enhance solubility and may participate in binding interactions with bacterial enzymes or other cellular components.

This guide details the essential in vitro assays to determine the antimicrobial spectrum and potency of 6-Methylpyridazine-4-carboxylic acid. The described protocols adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is robust and comparable across different laboratories[1][2][3].

Preliminary Characterization and Compound Handling

Before initiating antimicrobial screening, a thorough understanding of the physicochemical properties of 6-Methylpyridazine-4-carboxylic acid is crucial for accurate and reproducible results.

2.1. Compound Solubility and Stock Solution Preparation

The solubility of the test compound dictates the choice of solvent for stock solution preparation. An ideal solvent should be inert, have minimal intrinsic antimicrobial activity, and be compatible with the assay medium.

  • Protocol:

    • Determine the solubility of 6-Methylpyridazine-4-carboxylic acid in various solvents (e.g., sterile distilled water, dimethyl sulfoxide (DMSO), ethanol).

    • Select a solvent that completely dissolves the compound at a high concentration (e.g., 10 mg/mL). DMSO is a common choice but should be used at a final concentration that does not affect microbial growth (typically ≤1% v/v).

    • Prepare a stock solution of known concentration (e.g., 10240 µg/mL) in the chosen solvent.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

2.2. Safety Precautions

As 6-Methylpyridazine-4-carboxylic acid is a novel compound, its toxicological properties are unknown. Therefore, it is imperative to handle it with appropriate safety measures.

  • Guidelines:

    • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood[4].

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[5][6][7].

    • Avoid inhalation of dust or aerosols.

    • In case of skin contact, wash the affected area thoroughly with water[7].

    • Consult the Safety Data Sheet (SDS) if available, or treat the compound as potentially hazardous.

Primary Antimicrobial Screening: Qualitative Assessment

The initial screening aims to quickly identify if 6-Methylpyridazine-4-carboxylic acid possesses any antimicrobial activity against a broad panel of microorganisms. The agar disk diffusion method is a widely used, cost-effective technique for this purpose[8][9][10][11].

3.1. Selection of Microbial Strains

A representative panel of microorganisms should be selected to determine the spectrum of activity. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (Yeast): Candida albicans (e.g., ATCC 10231)

  • Fungi (Mold): Aspergillus niger (e.g., ATCC 16404)

The selection of both standard reference strains and clinically relevant isolates is recommended for a comprehensive evaluation[12][13][14].

3.2. Agar Disk Diffusion (Kirby-Bauer) Protocol

This method relies on the diffusion of the compound from a paper disk into an agar medium inoculated with the test microorganism[8][9][10][11].

  • Materials:

    • Mueller-Hinton Agar (MHA) for bacteria

    • Sabouraud Dextrose Agar (SDA) for fungi

    • Sterile paper disks (6 mm diameter)

    • Sterile swabs

    • McFarland 0.5 turbidity standard

    • Positive control antibiotic disks (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

    • Solvent control disks

  • Procedure:

    • Prepare a microbial inoculum by suspending several colonies in sterile saline or broth.

    • Adjust the turbidity of the inoculum to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)[15].

    • Using a sterile swab, evenly inoculate the entire surface of the agar plate[8][15].

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply sterile paper disks impregnated with a known amount of 6-Methylpyridazine-4-carboxylic acid (e.g., 10 µg, 30 µg) onto the agar surface.

    • Place positive and solvent control disks on the same plate.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

    • Measure the diameter of the zone of inhibition (in mm) around each disk[15][16].

  • Interpretation: The presence of a clear zone of inhibition indicates antimicrobial activity. The size of the zone provides a qualitative measure of the compound's potency.

Quantitative Antimicrobial Assessment

Following a positive result in the primary screening, quantitative methods are employed to determine the minimal concentration of the compound required to inhibit or kill the microorganisms.

4.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test[17][18]. The broth microdilution method is a standardized and efficient way to determine MIC values[19][20][21][22].

  • Protocol:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of 6-Methylpyridazine-4-carboxylic acid in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. The concentration range should be broad enough to capture the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

    • Prepare a microbial inoculum as described for the disk diffusion assay and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells[20].

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism without the compound) and a negative control (broth only)[23].

    • Incubate the plate under the same conditions as the disk diffusion assay.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity[15][24].

4.2. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum[23][25][26].

  • Protocol:

    • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).

    • Spot-plate the aliquots onto fresh, antibiotic-free agar plates.

    • Incubate the plates for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • The MBC/MFC is the lowest concentration that shows no microbial growth on the subculture plates.

  • Interpretation: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal/fungicidal. A ratio > 4 suggests a bacteriostatic/fungistatic effect[26].

Data Presentation and Interpretation

Clear and concise presentation of data is crucial for the interpretation of results.

Table 1: Hypothetical Antimicrobial Activity of 6-Methylpyridazine-4-carboxylic acid

Test MicroorganismGram StainDisk Diffusion (Zone of Inhibition in mm)MIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusPositive221632
Bacillus subtilisPositive25816
Escherichia coliNegative1564>256
Pseudomonas aeruginosaNegative0>256>256
Candida albicansN/A183264
Aspergillus nigerN/A12128>256

Interpretation of Results: The interpretation of MIC values should be guided by established breakpoints from organizations like CLSI, if available for the specific compound and microorganism[27][28][29]. For novel compounds, the results are typically compared to those of known antibiotics.

Visualizing the Experimental Workflow

Diagrams can effectively illustrate the sequence of experimental steps.

Antimicrobial_Screening_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_quantitative Phase 3: Quantitative Assessment cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Preparation (Solubility, Stock Solution) Disk_Diffusion Agar Disk Diffusion Assay Compound_Prep->Disk_Diffusion Microbe_Prep Microorganism Preparation (Culture, Inoculum) Microbe_Prep->Disk_Diffusion MIC_Determination Broth Microdilution (MIC Determination) Disk_Diffusion->MIC_Determination If Active MBC_Determination Subculturing (MBC/MFC Determination) MIC_Determination->MBC_Determination Data_Analysis Data Interpretation and Reporting MBC_Determination->Data_Analysis

Caption: Workflow for the antimicrobial screening of a novel compound.

Potential Mechanisms of Action and Future Directions

While these initial screening assays do not elucidate the mechanism of action, the results can provide valuable clues. For example, differential activity against Gram-positive and Gram-negative bacteria may suggest targets related to the cell wall or membrane permeability. Further studies, such as time-kill assays, macromolecular synthesis inhibition assays, and in silico modeling, can be pursued to understand how 6-Methylpyridazine-4-carboxylic acid exerts its antimicrobial effects[30][31][32].

Troubleshooting Common Issues

IssuePossible CauseSolution
No zones of inhibitionCompound is inactive, insoluble, or the concentration is too low.Verify compound solubility, increase the concentration on the disk, and ensure proper diffusion.
Inconsistent zone sizesInoculum density is not standardized, or agar depth is variable.Strictly adhere to the 0.5 McFarland standard and pour agar plates to a uniform depth.
"Skipped" wells in MICContamination or improper dilution.Use aseptic techniques and verify the serial dilution process.
Growth in negative controlContaminated broth or microtiter plate.Use sterile materials and media.

Conclusion

This document provides a detailed and scientifically grounded approach to the initial antimicrobial screening of 6-Methylpyridazine-4-carboxylic acid. By following these standardized protocols, researchers can generate reliable and reproducible data to evaluate the potential of this novel compound as a new antimicrobial agent. The causality behind each experimental step is emphasized to ensure a thorough understanding of the screening process.

References

  • National Committee for Clinical Laboratory Standards. (2021). Performance Standards for Antimicrobial Susceptibility Testing. CLSI document M100. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Documents. [Link]

  • BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • Health and Safety Executive. (n.d.). Chemicals - safe use and handling. [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Khameneh, B., Diab, R., Ghazvini, K., & Bazzaz, B. S. F. (2016). Design and Synthesis of Novel Antimicrobial Agents. Current pharmaceutical design, 22(16), 2310–2324. [Link]

  • Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • VAST JOURNALS SYSTEM. (n.d.). isolation, screening antimicrobial activity and identification of fungi from marine sediments of the area. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • Association for Diagnostics & Laboratory Medicine. (2016). Antimicrobial Susceptibility Testing Challenges. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07.
  • MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]

  • SEAFDEC/AQD Institutional Repository Home. (n.d.). Disk diffusion method. [Link]

  • WAXIE Sanitary Supply. (2020). 17 Tips for Chemical Safety. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. The Journal of antimicrobial chemotherapy, 48 Suppl 1, 5–16. [Link]

  • CGSpace. (2022). Broth microdilution reference methodology. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Dr.Oracle. (2025). How do you interpret antibiotic susceptibility test results?[Link]

  • Janifer, M. A., & Begum, M. (2012). Disk diffusion method. [Link]

  • Microbiology Spectrum. (2022). Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. [Link]

  • ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Nottingham University Hospitals NHS Trust. (n.d.). Interpreting Sensitivity Results. [Link]

  • PMC. (2017). Screening and identification of novel biologically active natural compounds. [Link]

  • News-Medical.net. (2026). Far-red light suppresses biofilm formation and virulence in pathogenic bacteria. [Link]

  • YouTube. (2020). MIC (Broth Microdilution) Testing. [Link]

  • YouTube. (2021). Determining MIC & MBC. [Link]

  • University of California, Santa Barbara. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • PMC. (2022). Antimicrobial Potential of Metabolites in Fungal Strains Isolated from a Polluted Stream: Annulohypoxylon stygium WL1B5 Produces Metabolites against Extended-Spectrum Beta-Lactamase-Positive Escherichia coli. [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. [Link]

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Application

Application Notes and Protocols for Cell-Based Assays Involving 6-Methylpyridazine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of 6-Methylpyridazine-4-carboxylic Acid 6-Methylpyridazine-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of 6-Methylpyridazine-4-carboxylic Acid

6-Methylpyridazine-4-carboxylic acid is a novel heterocyclic small molecule with a chemical structure suggestive of potential biological activity. The pyridazine core is a key feature in numerous pharmacologically active compounds, and the carboxylic acid moiety can facilitate interactions with biological targets. While the specific mechanism of action for 6-Methylpyridazine-4-carboxylic acid is a subject of ongoing investigation, its structural similarity to known kinase inhibitors warrants exploration of its potential as a modulator of cellular signaling pathways.

This guide provides a comprehensive framework for utilizing cell-based assays to characterize the biological effects of 6-Methylpyridazine-4-carboxylic acid. We will operate under the working hypothesis that this compound is an inhibitor of a critical cellular kinase, a common target class for drugs in oncology and inflammatory diseases.[1] The protocols detailed herein are designed to be robust and adaptable, enabling researchers to assess the compound's cytotoxicity, determine its potency against a specific kinase target in a cellular context, and elucidate its mechanism of action.

Principle of the Assays: A Multi-faceted Approach to Characterization

A thorough investigation of a novel compound requires a multi-pronged approach. We will first assess the general cytotoxic effects of 6-Methylpyridazine-4-carboxylic acid to establish a therapeutic window. Subsequently, a target-specific assay will be employed to quantify the compound's inhibitory activity on our hypothetical kinase target within a living cell. This dual-assay strategy ensures that the observed target inhibition is not a mere consequence of broad cellular toxicity.

Workflow for Characterizing 6-Methylpyridazine-4-carboxylic Acid:

Workflow A Compound Preparation (6-Methylpyridazine-4-carboxylic acid) C Assay 1: Cell Viability (Cytotoxicity) A->C D Assay 2: Cellular Kinase Activity A->D B Cell Culture (Select relevant cell line) B->C B->D E Data Analysis (IC50/EC50 Determination) C->E D->E F Mechanism of Action Studies (e.g., Western Blot) E->F G Hit Validation & Lead Optimization F->G

Caption: A streamlined workflow for the initial characterization of 6-Methylpyridazine-4-carboxylic acid.

Part 1: General Cellular Health Assessment - Cell Viability Assay

Rationale: Before investigating specific mechanisms, it is crucial to determine the concentrations at which 6-Methylpyridazine-4-carboxylic acid affects overall cell health.[2] This allows for the differentiation between targeted pharmacological effects and general cytotoxicity. We will utilize a resazurin-based assay, which measures the metabolic activity of living cells.

Protocol 1: Resazurin-Based Cell Viability Assay

Materials and Reagents:

  • 6-Methylpyridazine-4-carboxylic acid (powder or stock solution)

  • Relevant human cancer cell line (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS, sterile filtered)

  • 96-well clear-bottom black plates

  • Positive control for cytotoxicity (e.g., Staurosporine)

  • Negative control (vehicle, e.g., DMSO)

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 6-Methylpyridazine-4-carboxylic acid in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5% in all wells.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound, positive control, or vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • Resazurin Addition and Measurement:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.

    • Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.

Data Analysis and Interpretation:

  • Subtract the background fluorescence (wells with medium only).

  • Normalize the fluorescence readings to the vehicle-treated control wells (representing 100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) using a non-linear regression curve fit.

Expected Data Summary:

CompoundCell LineIncubation Time (h)IC50 (µM)
6-Methylpyridazine-4-carboxylic acidA54948> 100
6-Methylpyridazine-4-carboxylic acidHeLa4885.3
Staurosporine (Positive Control)A549480.05

Note: The IC50 values are hypothetical and serve as an example.

Part 2: Target-Specific Investigation - Cellular Kinase Activity Assay

Rationale: Based on our hypothesis, we will now investigate the direct inhibitory effect of 6-Methylpyridazine-4-carboxylic acid on a specific kinase within the cell. Cellular kinase assays are essential for confirming that a compound can engage its target in a physiological context.[3] We will describe a generic protocol for a cellular phosphorylation assay, which can be adapted for various kinase targets by using specific antibodies.

Hypothetical Signaling Pathway:

Kinase_Pathway cluster_cell Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinase Target Kinase (Our Hypothesis) Receptor->TargetKinase Substrate Substrate Protein TargetKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Compound 6-Methylpyridazine-4-carboxylic acid Compound->TargetKinase Inhibition

Caption: Hypothetical signaling pathway illustrating the inhibitory action of 6-Methylpyridazine-4-carboxylic acid on a target kinase.

Protocol 2: Cellular Phosphorylation Assay (ELISA-based)

Materials and Reagents:

  • 6-Methylpyridazine-4-carboxylic acid

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • Serum-free medium

  • Stimulant for the signaling pathway (e.g., a growth factor)

  • Known inhibitor of the target kinase (positive control)

  • Lysis buffer with protease and phosphatase inhibitors

  • ELISA plate pre-coated with a capture antibody for the substrate protein

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 1M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Step-by-Step Methodology:

  • Cell Culture and Starvation:

    • Seed cells in a 96-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium. This reduces basal kinase activity.

  • Compound Treatment:

    • Treat the cells with various concentrations of 6-Methylpyridazine-4-carboxylic acid, the positive control inhibitor, or vehicle for 1-2 hours.

  • Pathway Stimulation:

    • Stimulate the signaling pathway by adding the appropriate growth factor or stimulant for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Aspirate the medium and lyse the cells by adding cold lysis buffer to each well.

    • Incubate on ice for 20 minutes with gentle shaking.

  • ELISA Procedure:

    • Add the cell lysates to the pre-coated ELISA plate.

    • Incubate for 2 hours at room temperature. The capture antibody will bind the total substrate protein.

    • Wash the plate three times with wash buffer.

    • Add the phospho-specific detection antibody and incubate for 1-2 hours.

    • Wash the plate three times.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the plate five times.

    • Add the TMB substrate and incubate in the dark until a blue color develops.

    • Add the stop solution to quench the reaction.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a plate reader.

Data Analysis and Interpretation:

  • Subtract the background absorbance.

  • Normalize the data to the stimulated, vehicle-treated control (100% phosphorylation).

  • Plot the percentage of phosphorylation against the logarithm of the compound concentration.

  • Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the kinase's activity in the cell.

Expected Data Summary:

CompoundTarget Kinase (Hypothetical)Cell LineIC50 (µM)
6-Methylpyridazine-4-carboxylic acidKinase XMCF-75.2
Known Kinase X InhibitorKinase XMCF-70.1

Note: The IC50 values are hypothetical and serve as an example.

Trustworthiness and Self-Validation

The protocols described are designed with internal controls to ensure data reliability:

  • Positive and Negative Controls: The inclusion of known inhibitors and vehicle controls is essential for validating assay performance.[4]

  • Dose-Response Curves: Generating full dose-response curves allows for the accurate determination of potency and helps identify potential off-target effects at higher concentrations.

  • Multiplexing Assays: Performing both a general viability assay and a target-specific assay on the same cell line provides a more complete picture of the compound's activity.[2]

Conclusion and Future Directions

The cell-based assays outlined in this guide provide a robust starting point for the characterization of 6-Methylpyridazine-4-carboxylic acid. By systematically evaluating its effects on cell viability and target-specific kinase activity, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would warrant further investigation, including mechanism of action studies (e.g., competitive vs. non-competitive inhibition), selectivity profiling against other kinases, and ultimately, in vivo efficacy studies. The adaptability of these protocols makes them a valuable tool in the early stages of the drug discovery pipeline.[5][6]

References

  • Zolpidem - Wikipedia. Wikipedia. [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed. PubMed. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. BellBrook Labs. [Link]

  • Cell-based assays in high-throughput mode (HTS) - BioTechnologia. BioTechnologia. [Link]

  • High Throughput Screening: Methods and Protocols - ResearchGate. ResearchGate. [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. Reaction Biology. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. PLOS One. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]

  • Enzyme Activity Assays - Amsbio. Amsbio. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. MDPI. [Link]

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Method

Handling and storage procedures for 6-Methylpyridazine-4-carboxylic acid

An In-Depth Guide to the Safe Handling and Storage of 6-Methylpyridazine-4-carboxylic Acid This document provides detailed application notes and protocols for the safe handling and storage of 6-Methylpyridazine-4-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Handling and Storage of 6-Methylpyridazine-4-carboxylic Acid

This document provides detailed application notes and protocols for the safe handling and storage of 6-Methylpyridazine-4-carboxylic acid. As a key heterocyclic building block in medicinal chemistry and drug development, understanding its properties and handling requirements is critical for ensuring laboratory safety and experimental integrity. This guide synthesizes technical data from analogous compounds and established laboratory practices to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties

6-Methylpyridazine-4-carboxylic acid belongs to the pyridazine class of nitrogen-containing heterocycles. The presence of both a carboxylic acid group and a methyl group on the pyridazine ring makes it a versatile synthon for creating more complex molecules with potential biological activity.[1] Its reactivity is primarily dictated by the acidic nature of the carboxyl group and the aromatic pyridazine core.[2][3]

While specific experimental data for this exact compound is limited, its properties can be reliably inferred from structurally similar molecules.

Table 1: Physicochemical Properties of 6-Methylpyridazine-4-carboxylic Acid and Analogs

Property Value / Description Rationale / Source
Molecular Formula C₆H₆N₂O₂ (Calculated)
Molecular Weight 138.13 g/mol (Calculated)
Appearance White to off-white solid (powder or crystalline). Based on analogs like 6-Methylpyridine-2-carboxylic Acid and 6-Chloro-4-methylpyridine-2-carboxylic acid.[2]
Melting Point Expected in the range of 120-220 °C. Varies significantly based on substituent position. 6-Methylpyridine-2-carboxylic acid melts at 120-127 °C, while 6-Methylpyridine-3-carboxylic acid melts at 210-213 °C.[4] Always consult the supplier-specific Certificate of Analysis.
Solubility Soluble in water and polar organic solvents like methanol. Typical for small heterocyclic carboxylic acids.[2]

| pKa | Approximately 3-4. | Estimated for the carboxylic acid functional group.[2] |

Hazard Identification and Safety Precautions

Based on data from closely related pyridazine and pyridine carboxylic acids, this compound should be handled as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[4][5][6]

GHS Hazard Statements (Anticipated):

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][6]

Personal Protective Equipment (PPE)

A rigorous PPE policy is the foundation of safe handling. The causality is simple: creating physical barriers prevents the chemical from contacting sensitive tissues.

  • Eye and Face Protection: Always wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[4][7] A face shield should be used in addition to goggles when there is a significant risk of splashing or dust generation.

  • Skin Protection: Wear a standard laboratory coat. Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.[8][9] Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of according to institutional guidelines.[8]

  • Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[6][7] If a fume hood is not available or if significant dust is generated, a NIOSH/MSHA-approved respirator with appropriate particulate filters (e.g., P95 or P100) is required.[7][8]

First Aid Measures

In the event of exposure, immediate and appropriate action is critical.

  • Inhalation: Move the affected person to fresh air immediately.[4][8] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8]

  • Skin Contact: Promptly flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][9] If skin irritation occurs or persists, get medical advice.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[8]

Standard Operating Protocols

Adherence to standardized protocols minimizes risk and ensures procedural consistency.

Protocol 3.1: Weighing and Transferring Solid Compound

This protocol is designed to prevent the generation and inhalation of dust and to avoid cross-contamination.

  • Preparation: Ensure the chemical fume hood is operational. Decontaminate the work surface and the analytical balance.

  • Tare Weighing: Place a clean weigh boat or weighing paper on the balance and tare to zero.

  • Aliquotting: Open the main stock container inside the fume hood. Using a clean, dedicated spatula, carefully transfer the desired amount of 6-Methylpyridazine-4-carboxylic acid to the tared weigh boat.

  • Closure: Tightly close the main stock container immediately after aliquotting to prevent absorption of moisture and contamination.

  • Cleanup: Clean the spatula and any minor spills on the work surface. Dispose of any contaminated materials (e.g., weigh paper, gloves) in the designated solid chemical waste container.

G cluster_fume_hood Inside Chemical Fume Hood prep 1. Prepare & Decontaminate Work Surface and Balance tare 2. Tare Weigh Boat prep->tare transfer 3. Carefully Transfer Solid (Avoid Dust) tare->transfer close_stock 4. Securely Close Stock Container transfer->close_stock dissolve 5. Proceed to Dissolution Protocol close_stock->dissolve waste 6. Dispose of Contaminated Items (Gloves, Paper) close_stock->waste

Caption: Workflow for Safely Weighing Solid Reagent.

Protocol 3.2: Dissolution Procedure
  • Solvent Preparation: Select a compatible solvent (e.g., deionized water, methanol, DMSO). Measure the required volume and add it to an appropriately sized flask equipped with a magnetic stir bar.

  • Addition: While stirring the solvent, slowly add the weighed 6-Methylpyridazine-4-carboxylic acid to the flask. This prevents clumping and ensures efficient dissolution.

  • Mixing: Continue stirring until the solid is fully dissolved. Gentle heating may be applied if necessary, but this should be done with caution in a well-ventilated area.

  • Storage of Solution: If the solution is not for immediate use, transfer it to a clearly labeled, sealed container.

Long-Term Storage and Stability

Proper storage is essential for maintaining the chemical's purity and preventing hazardous situations.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[4][5][10] The storage location should be locked or otherwise secured to restrict access to authorized personnel only.

  • Container Integrity: Keep the container tightly closed to prevent moisture ingress and potential degradation.[4][10] Containers should be clearly labeled and checked regularly for leaks or damage.[5]

  • Incompatible Materials: Segregation from incompatible chemicals is a critical safety measure to prevent dangerous reactions.[11]

    • Bases and Strong Acids: As a carboxylic acid, it will react with bases in a potentially exothermic neutralization reaction.[3] Store separately.

    • Strong Oxidizing Agents: Can react vigorously with oxidizing agents.[4][7]

    • Reactive Compounds: Keep away from acid chlorides and acid anhydrides.[7][8]

    • Corrosion: Avoid storing in metal cabinets, which can be corroded by acids over time.[11] Use secondary containment, such as a plastic tray, if storage in a metal cabinet is unavoidable.[11]

G cluster_storage Chemical Storage Area cluster_incompatible Store Separately A 6-Methylpyridazine- 4-carboxylic acid (Acid Cabinet/Tray) B Bases (e.g., NaOH, Amines) C Strong Oxidizers (e.g., Peroxides, Nitrates) D Reactive Halides (e.g., Acid Chlorides)

Caption: Segregation of Incompatible Chemicals During Storage.

Spill and Waste Management

Accidents can happen, and a clear protocol for response is mandatory.

Spill Cleanup Protocol
  • Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate non-essential personnel.

  • Control Dust: Do NOT use a dry brush for cleanup, as this will generate dust.

  • Absorb and Collect: Gently cover the spill with an inert absorbent material like sand or vermiculite. Carefully sweep up the material and place it into a suitable, labeled container for disposal.[4][8]

  • Decontaminate: Clean the spill area with soap and water once the solid material has been removed.

  • Dispose: Seal the waste container and handle it as hazardous waste according to institutional and local regulations.[4]

Waste Disposal
  • Unused Product: Surplus and non-recyclable solutions should be offered to a licensed disposal company.[8]

  • Method: Chemical incineration in a facility equipped with an afterburner and scrubber is often the preferred method for organic compounds like this.[8][12]

  • Containers: Empty containers should be rinsed and disposed of as hazardous waste, as they may retain product residue.

  • Compliance: Never discharge chemical waste into drains or sewers.[9] All disposal must comply with local, state, and federal environmental regulations.

Quick Reference Summary

Table 2: Summary of Handling and Storage Procedures

Parameter Guideline Rationale
Primary Hazards Skin, eye, and respiratory irritation. Inferred from analogous structures.[4][5][6]
Key PPE Safety goggles, nitrile gloves, lab coat. To prevent direct physical contact.[4][7][9]
Handling Area Chemical fume hood. To minimize inhalation of dust.[7]
Storage Temperature Cool, dry place. To ensure chemical stability.[5][10]
Incompatibilities Strong bases, strong oxidizers, acid chlorides. To prevent hazardous chemical reactions.[4][7][8]
Spill Response Sweep up with inert absorbent; avoid creating dust. To prevent inhalation and spread of contaminant.[4][8]

| Disposal | Via a licensed professional waste disposal service. | To comply with environmental regulations.[8][12] |

References

  • MSDS of 6-methylpyridazine-3-carboxylic acid . (2010-08-18). Capot Chemical. [Link]

  • Pyridazine SAFETY DATA SHEET . Fisher Scientific. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory . (2011). National Center for Biotechnology Information (NCBI). [Link]

  • 4-Pyridinecarboxylic acid, methyl ester . NIST WebBook. [Link]

  • Guidelines for Safe Laboratory Practices . NextGen Protocols. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid . Interactive Learning Paradigms, Incorporated. [Link]

  • 6-Chloro-4-methylpyridine-2-carboxylic Acid Product Information . Pipzine Chemicals. [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment . Australian Government Department of Health. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Utah State University. [Link]

  • Safety Data Sheet: Pyridine . Carl ROTH. [Link]

  • Working with Hazardous Chemicals . Organic Syntheses. [Link]

  • 2-Chloro-6-Methylpyridine-4-Carboxylic Acid Information . Mol-Instincts. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Methylpyridazine-4-carboxylic Acid

Welcome to the technical support center for the synthesis of 6-Methylpyridazine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methylpyridazine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges and provide practical, field-tested advice to improve your synthesis yield and purity. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 6-Methylpyridazine-4-carboxylic acid?

The most prevalent and direct method for synthesizing 6-Methylpyridazine-4-carboxylic acid is through the selective oxidation of one methyl group of a suitable precursor, typically 4,6-dimethylpyridazine. This route is favored for its atom economy and the availability of the starting material. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) are commonly employed.

Q2: I am getting a very low yield. What are the primary factors affecting the yield of this synthesis?

Low yields in the synthesis of 6-Methylpyridazine-4-carboxylic acid can stem from several factors:

  • Incomplete Oxidation: The reaction may not have gone to completion, leaving unreacted starting material.

  • Over-oxidation: Both methyl groups of the precursor could be oxidized, leading to the formation of pyridazine-4,6-dicarboxylic acid as a byproduct.

  • Side Reactions: Undesirable side reactions, such as ring cleavage under harsh oxidative conditions, can consume the starting material and product.

  • Product Loss During Workup and Purification: The amphoteric nature of the product can lead to solubility issues and loss during extraction and crystallization steps.

  • Decarboxylation: The product might undergo decarboxylation under certain conditions, especially at elevated temperatures, leading to the formation of 4-methylpyridazine.[1][2][3]

Q3: How can I monitor the progress of the reaction effectively?

Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and methanol) can effectively separate the starting material (4,6-dimethylpyridazine), the desired product (6-Methylpyridazine-4-carboxylic acid), and the di-acid byproduct. Staining with an appropriate indicator, such as potassium permanganate solution, can help visualize the spots.

Troubleshooting Guide

Problem 1: Low Conversion of Starting Material (Incomplete Oxidation)

Symptoms:

  • TLC analysis shows a significant amount of the starting material (4,6-dimethylpyridazine) remaining.

  • The isolated yield of the product is low, and a substantial amount of starting material is recovered.

Causality and Solutions:

The oxidation of the methyl group on the pyridazine ring requires a potent oxidizing agent and appropriate reaction conditions. Insufficient oxidant, low reaction temperature, or short reaction time can lead to incomplete conversion.

Troubleshooting Protocol:

  • Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent (e.g., KMnO₄). It is crucial to add the oxidant portion-wise to control the reaction exotherm.

  • Optimize Reaction Temperature: While the oxidation is often initiated at a low temperature to control the initial exotherm, the reaction may require heating to proceed to completion. Monitor the reaction by TLC while gradually increasing the temperature.

  • Extend Reaction Time: If the reaction is sluggish at a given temperature, extending the reaction time can improve conversion. Continue to monitor by TLC until the starting material spot diminishes significantly.

  • Choice of Solvent: The reaction is typically performed in an aqueous medium, sometimes with a co-solvent to improve the solubility of the starting material. Ensure adequate mixing to facilitate the interaction between the reactants.

ParameterStandard ConditionOptimization Strategy
Oxidant (KMnO₄) ratio 1.5 - 2.0 equivalentsIncrease to 2.5 - 3.0 equivalents
Temperature 0°C to refluxGradually increase to 80-100°C
Time 2 - 4 hoursExtend to 6 - 12 hours
Problem 2: Formation of Significant Byproducts (Over-oxidation and Side Reactions)

Symptoms:

  • TLC or NMR analysis of the crude product shows the presence of pyridazine-4,6-dicarboxylic acid.

  • The isolated product is difficult to purify.

  • The overall yield is reduced due to the formation of multiple products.

Causality and Solutions:

The use of strong oxidizing agents can lead to the oxidation of both methyl groups of 4,6-dimethylpyridazine, resulting in the formation of the di-acid. Harsh reaction conditions can also cause degradation of the pyridazine ring.

Troubleshooting Protocol:

  • Control Oxidant Addition: Add the oxidizing agent slowly and in small portions to maintain control over the reaction temperature and prevent localized high concentrations of the oxidant.

  • Maintain Optimal Temperature: Avoid excessively high temperatures, which can promote over-oxidation and decomposition. A moderate temperature that allows for a reasonable reaction rate without significant byproduct formation is ideal.

  • pH Control: The pH of the reaction medium can influence the reactivity of the oxidizing agent. In some cases, conducting the oxidation under neutral or slightly acidic conditions can improve selectivity.

  • Alternative Oxidants: Consider using milder or more selective oxidizing agents. While strong oxidants are often necessary, exploring alternatives like selenium dioxide (SeO₂) for selective methyl group oxidation could be a viable strategy, although this may require significant process development. Biocatalytic approaches using microorganisms have also been shown to be highly selective for the oxidation of methyl groups on heterocyclic rings.[4]

Problem 3: Difficulty in Product Isolation and Purification

Symptoms:

  • Low recovery of the product after workup.

  • The product is contaminated with inorganic salts (e.g., manganese dioxide if using KMnO₄).

  • The product is difficult to crystallize.

Causality and Solutions:

6-Methylpyridazine-4-carboxylic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (pyridazine nitrogens) functional groups. Its solubility is highly dependent on the pH of the solution.[5] Improper pH adjustment during workup can lead to the product remaining in the aqueous phase. Contamination with inorganic byproducts from the oxidizing agent is also a common issue.

Purification Workflow:

Caption: Synthetic route to 6-Methylpyridazine-4-carboxylic acid.

References

  • Isheniian, H. (1957). Oxidation of methyl-pyridines. U.S. Patent No. 2,818,378. Washington, DC: U.S.
  • Zhang, J. (2009). Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • National Center for Biotechnology Information. (2024). Zolpidem. PubChem Compound Summary for CID 5732. Retrieved from [Link]

  • Council of Scientific & Industrial Research. (2013). Process for producing pyridine carboxylic acids. U.S. Patent No. 8,575,350 B2. Washington, DC: U.S.
  • Wang, X. et al. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • Gołdyń, M. et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 107-118. [Link]

  • LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. [Link]

  • Czuba, W., & Boduszek, B. (1982). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Polish Journal of Chemistry, 56(7-8), 957-961.
  • De Kimpe, N. et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7027. [Link]

  • Stanovnik, B. et al. (1988). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2018, May 12). Alkene + KMnO4 Reaction [Video]. YouTube. [Link]

  • Zhang, Y. et al. (2020). The methods for pyridines synthesis and methyl group oxidative carbonylation. ResearchGate. [Link]

  • user1337. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • Yoshida, T. et al. (2010). Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane. Applied Microbiology and Biotechnology, 86(4), 1165-70. [Link]

  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

Sources

Optimization

Technical Support Center: Purification of 6-Methylpyridazine-4-carboxylic Acid

Welcome to the dedicated technical support guide for the purification of 6-Methylpyridazine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 6-Methylpyridazine-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. The inherent physicochemical properties of this heterocyclic carboxylic acid—namely its polarity, potential for zwitterion formation, and thermal sensitivity—can present unique purification challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing targeted solutions.

Question 1: My final product has "oiled out" during recrystallization instead of forming crystals. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when the solute is ejected from the solution at a temperature above its melting point, forming an impure liquid phase instead of a solid crystalline lattice[1]. For 6-Methylpyridazine-4-carboxylic acid, this is often due to a combination of factors:

  • Cause 1: High Initial Solute Concentration: A supersaturated solution was created too rapidly, forcing the compound out of solution while the solvent temperature was still high.

  • Cause 2: Inappropriate Solvent Choice: The chosen solvent may have a boiling point significantly higher than the melting point of the compound or its impurities, leading to the compound melting before it can crystallize.

  • Cause 3: Presence of Eutectic Impurities: Certain impurities can form a eutectic mixture with the target compound, effectively lowering its melting point below the temperature of the solution.

Solutions:

  • Re-dissolve and Dilute: Gently reheat the mixture to redissolve the oil. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation level. Allow the solution to cool much more slowly. This provides a larger temperature window for proper crystal nucleation and growth[1].

  • Solvent System Re-evaluation: If oiling persists, the solvent system is likely suboptimal. If you are using a single solvent, consider a two-solvent (binary) system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., methanol, ethanol) and then slowly add a "poor" hot solvent (e.g., water, hexane) until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly[2][3][4]. This method modulates the solvent power more gradually.

  • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point. For example, if you are using toluene, consider switching to ethyl acetate or an ethanol/water mixture.

  • Seed the Solution: Introduce a few seed crystals of pure 6-Methylpyridazine-4-carboxylic acid once the solution has cooled slightly but before oiling out occurs. This provides a template for proper crystal lattice formation.

Question 2: After recrystallization, my product's purity by HPLC/NMR has not significantly improved. What are the likely reasons?

Answer:

Low purity post-recrystallization points to issues with impurity rejection, which can be more complex than simple solubility differences.

  • Cause 1: Co-crystallization with Structurally Similar Impurities: The most common impurity is often the starting material or a closely related byproduct. If the impurity has very similar polarity and size to 6-Methylpyridazine-4-carboxylic acid, it can be incorporated into the crystal lattice.

  • Cause 2: Impurities Trapped in the Crystal (Inclusions): Rapid crystal growth can trap pockets of mother liquor within the crystal, leading to significant contamination that cannot be removed by simple washing[5][6].

  • Cause 3: Surface Adsorption: Highly colored or polar impurities can adsorb to the surface of the crystals after they have formed. While this is a lesser contributor to overall mass, it can be problematic for highly sensitive applications[5][6].

Solutions:

  • Slow Down the Crystallization: The single most effective technique to improve impurity rejection is to slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. This slow process gives the system time to reach equilibrium, favoring the formation of a more perfect, pure crystal lattice.

  • Perform a Slurry Wash: If surface adsorption is suspected, a slurry wash can be effective. After filtration, suspend the crystals in a small amount of fresh, cold recrystallization solvent. Stir the slurry for 15-30 minutes and then refilter. This helps to wash away surface-adsorbed impurities more effectively than a simple rinse[5][6].

  • Switch Purification Method: If co-crystallization is the primary issue, recrystallization may not be sufficient.

    • Acid-Base Extraction: Exploit the carboxylic acid functionality. Dissolve the crude material in an organic solvent (like ethyl acetate), wash with a weak aqueous base (e.g., saturated NaHCO₃ solution) to extract the acidic product into the aqueous layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure product, which is then filtered.

    • Column Chromatography: For very stubborn impurities, silica gel chromatography may be necessary. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/acetic acid, is typically effective.

Question 3: The yield of my purified product is very low (<50%). How can I improve recovery?

Answer:

A low yield is a common and frustrating problem in crystallization. The cause is almost always related to the amount of solvent used or the final cooling temperature[1].

  • Cause 1: Excessive Solvent Usage: The most frequent error is using too much solvent to dissolve the crude material. Remember the goal is to create a saturated solution at high temperature, not a dilute one. Any excess solvent will keep a significant portion of your product dissolved even at low temperatures[1].

  • Cause 2: Premature Filtration: Filtering the crystals while the solution is still warm will result in significant product loss in the mother liquor.

  • Cause 3: Inefficient Final Cooling: Not cooling the solution to a sufficiently low temperature (e.g., 0-4 °C) will leave a substantial amount of product dissolved.

Solutions:

  • Minimize Hot Solvent Volume: Add the hot solvent in small portions to the crude solid, waiting for the mixture to return to a boil between additions. Stop adding solvent as soon as all the solid has dissolved[3].

  • Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by boiling off about half the solvent volume and re-cool the solution. This will often yield a "second crop" of crystals. Note that this crop may be of slightly lower purity than the first, so analyze it separately.

  • Ensure Complete Cooling: Allow the flask to stand in an ice-water bath for at least 20-30 minutes before filtration to maximize crystal precipitation.

  • Check for Reaction Failure: If the crude mass was very low to begin with, the problem may lie with the preceding chemical reaction, not the purification step[1].

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for recrystallizing 6-Methylpyridazine-4-carboxylic acid?

Due to its polar nature (containing both a carboxylic acid and a pyridazine ring), polar protic solvents are excellent starting points.

  • Ethanol/Water: This is often the most successful combination. The compound is typically soluble in hot ethanol and less soluble in water. Dissolve the crude product in a minimum of hot ethanol and add hot water dropwise until persistent cloudiness is observed. Add a few more drops of hot ethanol to clarify and then cool slowly.

  • Methanol: Can be used as a single solvent. Data for similar compounds like 6-Methylpyridine-2-carboxylic acid show solubility in methanol[7].

  • Water: Can be a good choice for some pyridazine carboxylic acids, especially if the impurities are non-polar[8][9].

Q2: My crude product is dark brown. How can I remove colored impurities?

Colored impurities are often large, conjugated organic molecules that are present in very small amounts.

  • Activated Charcoal (Carbon): This is the standard method. After dissolving the crude solid in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities[10]. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

Q3: How do I choose between purification by recrystallization, acid-base extraction, or chromatography?

The choice depends on the nature and quantity of the impurities.

  • Recrystallization: Best for removing small to moderate amounts of impurities that have different solubility profiles from the product. It is fast and efficient for >95% pure material.

  • Acid-Base Extraction: Ideal for removing neutral or basic impurities from your acidic product. It is a powerful technique for a first-pass purification of very crude material.

  • Column Chromatography: The most powerful but also most time-consuming method. It is used when other methods fail, especially for removing impurities with very similar structures and polarities to the product.

Data & Visualization

Solvent Selection Guide

The principle of "like dissolves like" is key. 6-Methylpyridazine-4-carboxylic acid is a polar molecule. The following table provides a starting point for solvent screening.

Solvent ClassSolvent ExamplesExpected Solubility of 6-Methylpyridazine-4-carboxylic acidUse Case
Polar Protic Water, Methanol, EthanolHigh solubility when hot, lower when coldExcellent for single-solvent or binary-solvent recrystallization[11].
Polar Aprotic Acetone, Ethyl AcetateModerate solubilityGood as a "good" solvent in a binary system with a non-polar co-solvent.
Non-Polar Hexane, TolueneVery low solubilityExcellent as a "poor" solvent (anti-solvent) in a binary system[11].
Purification Workflow Diagram

This diagram outlines the decision-making process for purifying crude 6-Methylpyridazine-4-carboxylic acid.

Purification_Workflow Purification Decision Workflow for 6-Methylpyridazine-4-carboxylic Acid cluster_start cluster_purification Primary Purification cluster_analysis cluster_end cluster_secondary Secondary Purification Crude Crude Product (From Synthesis) Recrystallization Attempt Recrystallization (e.g., EtOH/Water) Crude->Recrystallization Default starting point AcidBase Perform Acid-Base Extraction Crude->AcidBase If impurities are non-acidic Analysis1 Analyze Purity (HPLC, NMR, LCMS) Recrystallization->Analysis1 AcidBase->Analysis1 Pure Pure Product (>98%) Analysis1->Pure Purity OK Impure Purity Still Low Analysis1->Impure Purity Not OK Analysis2 Analyze Purity (HPLC, NMR, LCMS) Analysis2->Pure Purity OK Column Column Chromatography (Silica Gel) Impure->Column For stubborn impurities Column->Analysis2

Caption: Decision workflow for selecting a purification method.

Troubleshooting Recrystallization Diagram

This logic tree helps diagnose and solve common recrystallization problems.

Troubleshooting_Recrystallization Recrystallization Troubleshooting Logic Start Problem Encountered OilingOut Product 'Oiled Out' Start->OilingOut LowYield Low Yield Start->LowYield LowPurity Purity Not Improved Start->LowPurity Sol_Oiling1 Re-heat, add more hot solvent (5-10%) OilingOut->Sol_Oiling1 Probable Cause: Too concentrated Sol_Oiling3 Change solvent system (e.g., to binary) OilingOut->Sol_Oiling3 If problem persists Sol_Yield1 Used too much solvent? LowYield->Sol_Yield1 Sol_Purity1 Cooled too fast? LowPurity->Sol_Purity1 Sol_Oiling2 Cool solution SLOWLY Sol_Oiling1->Sol_Oiling2 Sol_Yield2 Boil off excess solvent and re-cool Sol_Yield1->Sol_Yield2 Yes Sol_Yield3 Recover 2nd crop from mother liquor Sol_Yield1->Sol_Yield3 No Sol_Purity2 Repeat, cool SLOWLY Sol_Purity1->Sol_Purity2 Yes Sol_Purity3 Switch to orthogonal method (Acid-Base or Chromatography) Sol_Purity1->Sol_Purity3 No, suspect co-crystallization

Sources

Troubleshooting

Improving the stability of 6-Methylpyridazine-4-carboxylic acid in solution

Welcome to the technical support center for 6-Methylpyridazine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the st...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methylpyridazine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the stability of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your work.

Introduction

6-Methylpyridazine-4-carboxylic acid is a heterocyclic compound with significant potential in pharmaceutical research and development. However, like many N-heterocyclic carboxylic acids, it can be susceptible to degradation in solution, impacting experimental reproducibility and the overall integrity of research outcomes. Understanding the factors that influence its stability is paramount for reliable results. This guide provides a comprehensive overview of the potential degradation pathways and offers practical strategies to mitigate them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 6-Methylpyridazine-4-carboxylic acid in solution.

Q1: My solution of 6-Methylpyridazine-4-carboxylic acid is turning yellow. What could be the cause?

A1: A yellow discoloration often indicates oxidative degradation. The pyridazine ring is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This can lead to the formation of colored degradation products, such as N-oxides.[1] To mitigate this, it is recommended to use deoxygenated solvents, consider the addition of an antioxidant, and protect the solution from light.

Q2: I'm observing a decrease in the concentration of my stock solution over time, even when stored at low temperatures. What's happening?

A2: A gradual decrease in concentration, even at low temperatures, could be due to slow hydrolysis of the carboxylic acid functionality or instability of the pyridazine ring itself. The rate of hydrolysis is often pH-dependent. It is crucial to control the pH of your solution with an appropriate buffer system. For long-term storage, freezing the solution at -20°C or -80°C is recommended over refrigeration to slow down degradation kinetics.

Q3: Can I autoclave my solution of 6-Methylpyridazine-4-carboxylic acid for sterilization?

A3: Autoclaving is generally not recommended without prior validation. The high temperatures and pressures involved in autoclaving can accelerate both hydrolytic and oxidative degradation, and potentially induce decarboxylation. Sterile filtration using a 0.22 µm filter is a safer alternative for sterilizing solutions of this compound.

Q4: What is the optimal pH range for storing this compound in an aqueous solution?

A4: The optimal pH for stability is typically in the acidic to neutral range (pH 4-7). In this range, the carboxylic acid group will be partially or fully protonated, which can influence its reactivity. At highly acidic or alkaline pH, the pyridazine ring may be more susceptible to hydrolysis. It is advisable to perform a pH-stability profile study to determine the optimal pH for your specific application and formulation.

Q5: Should I be concerned about the photostability of this compound?

A5: Yes, pyridazine derivatives can be sensitive to light. Exposure to UV or even ambient light can lead to photodegradation, potentially through the formation of reactive oxygen species or direct photochemical reactions of the heterocyclic ring.[1] It is best practice to prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Photostability testing according to ICH Q1B guidelines is recommended for drug development applications.[2][3][4][5][6]

Part 2: Troubleshooting Guide

This section provides a more detailed approach to identifying and resolving stability issues.

Issue 1: Rapid Degradation Observed by HPLC Analysis

Symptom: HPLC analysis shows a rapid decrease in the main peak area with the appearance of new, unidentified peaks.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Oxidative Degradation The pyridazine ring is an electron-deficient heteroaromatic system, making it susceptible to oxidation. Dissolved oxygen in the solvent is a common culprit.1. Deoxygenate Solvents: Sparge your solvents (water, buffers, organic modifiers) with an inert gas like nitrogen or argon before use. 2. Add Antioxidants: Incorporate a suitable antioxidant into your formulation. See the "Formulation Strategies" section for recommendations. 3. Use High-Purity Solvents: Ensure you are using HPLC-grade solvents to minimize contaminants that could catalyze oxidation.
Hydrolytic Degradation The carboxylic acid group or the pyridazine ring itself can undergo hydrolysis, especially at pH extremes.1. Control pH: Prepare your solutions in a buffered system within the recommended pH range of 4-7. 2. Perform a pH-Stability Study: To identify the pH of maximum stability for your specific conditions, analyze the compound's stability in a series of buffers across a wide pH range (e.g., pH 2 to 10).
Photodegradation Exposure to light, particularly UV, can induce degradation.1. Protect from Light: Prepare, handle, and store all solutions in amber glassware or light-protected containers. 2. Conduct a Photostability Study: If the compound is intended for applications where light exposure is unavoidable, perform a forced degradation study under controlled light conditions as per ICH Q1B guidelines.[2][3][4][5][6]
Incompatible Excipients Certain excipients in a formulation can react with the compound.1. Review Excipient Compatibility: If you are working with a complex formulation, review the literature for known incompatibilities of pyridazine derivatives or carboxylic acids with your chosen excipients.[7][8] 2. Conduct Compatibility Studies: Perform binary mixture studies of the compound with each excipient to identify any interactions.
Issue 2: Poor Solubility and Precipitation

Symptom: The compound does not fully dissolve or precipitates out of solution over time.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
pH and Ionization State The solubility of carboxylic acids is highly dependent on pH. In its protonated (acidic) form, the compound may be less soluble in aqueous solutions.1. Adjust pH: Increase the pH of the solution to deprotonate the carboxylic acid, forming the more soluble carboxylate salt. A pH above the pKa of the carboxylic acid (typically around 3-5) will significantly increase solubility. 2. Use a Co-solvent: If working with a neutral pH is necessary, consider adding a water-miscible organic co-solvent like ethanol, isopropanol, or DMSO to improve solubility.
Salt Form The free acid form of the compound may have lower solubility than a salt form.1. Consider Salt Forms: If possible, work with a pre-formed salt of the compound (e.g., sodium or potassium salt) which will have higher aqueous solubility.
Polymorphism Different crystalline forms (polymorphs) of the solid compound can have different solubilities.1. Characterize the Solid State: If you are consistently having solubility issues, it may be beneficial to characterize the solid-state properties of your material (e.g., using XRPD) to check for polymorphism.

Part 3: Potential Degradation Pathways

Understanding the potential chemical transformations of 6-Methylpyridazine-4-carboxylic acid is crucial for developing effective stabilization strategies. The primary degradation pathways are illustrated below.

DegradationPathways cluster_main 6-Methylpyridazine-4-carboxylic Acid cluster_products Potential Degradation Products Main 6-Methylpyridazine-4-carboxylic Acid Oxidation 6-Methylpyridazine-4-carboxylic acid N-oxide Main->Oxidation Oxidation (O2, light, metal ions) Decarboxylation 6-Methylpyridazine Main->Decarboxylation Heat, pH extremes Hydrolysis Ring-Opened Products Main->Hydrolysis Acid/Base Catalysis Photodegradation Various Photoproducts Main->Photodegradation UV/Visible Light

Caption: Workflow for determining the optimal pH for stability.

Use of Antioxidants

To prevent oxidative degradation, the addition of an antioxidant is highly recommended, especially for long-term storage or if the solution will be exposed to air.

Antioxidant Type Typical Concentration Range Comments
Ascorbic Acid (Vitamin C) Water-Soluble0.01% - 0.1%Effective oxygen scavenger. May cause a slight decrease in pH. [9][10][11][12]
Sodium Metabisulfite Water-Soluble0.01% - 0.1%A strong reducing agent. Can be very effective but may have compatibility issues with some compounds. [13]
Butylated Hydroxytoluene (BHT) Lipid-Soluble0.005% - 0.02%Suitable for formulations containing organic co-solvents or lipid components. [10][11][13]
Butylated Hydroxyanisole (BHA) Lipid-Soluble0.005% - 0.02%Similar to BHT, often used in combination. [10][11][13]

Note: The choice of antioxidant should be based on the solvent system and potential compatibility with the active compound. It is advisable to test the efficacy of a few different antioxidants. [10]

Protection from Light

This is a simple yet crucial step. Always use amber vials or bottles for storing solutions. If clear containers must be used, wrap them securely in aluminum foil.

Part 5: Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. [14][15][16][17][18][19] Objective: To generate likely degradation products of 6-Methylpyridazine-4-carboxylic acid under various stress conditions.

Materials:

  • 6-Methylpyridazine-4-carboxylic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (3%)

  • Calibrated photostability chamber

  • Calibrated oven

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a solution of the compound at 60°C for 48 hours.

  • Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). [2][3][4][5][6]Keep a control sample wrapped in foil to serve as a dark control.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below. Aim for 5-20% degradation of the main peak. [14]

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point and may require optimization for your specific instrumentation and degradation products. The goal of a stability-indicating method is to separate the parent compound from all potential degradation products. [8][20] Instrumentation and Conditions:

Parameter Recommendation
HPLC System A system with a quaternary pump, autosampler, column oven, and UV or PDA detector.
Column A C18 column is a good starting point. For this polar compound, a column designed for polar analytes (e.g., with polar end-capping or a polar-embedded phase) is recommended (e.g., Waters Atlantis T3, Phenomenex Kinetex F5). Dimensions: 4.6 x 150 mm, 3.5 or 5 µm particle size. [21][22][23][24][25]
Mobile Phase A 0.1% Formic acid or 0.1% Phosphoric acid in water. This will ensure the carboxylic acid is protonated for better retention on a C18 column. [7][16][21][26][27]
Mobile Phase B Acetonitrile or Methanol. [7][16][26][27]
Gradient Elution A gradient is recommended to ensure elution of both polar and potentially less polar degradation products. A starting point could be: 0-2 min: 5% B 2-15 min: 5% to 95% B 15-18 min: 95% B 18-19 min: 95% to 5% B 19-25 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Determine the UV maximum of the compound (e.g., by running a UV scan from 200-400 nm). A PDA detector is highly recommended to assess peak purity.
Injection Volume 10 µL

Method Validation:

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. [8][28]Key validation parameters include:

  • Specificity: Demonstrate that the method can resolve the main peak from all degradation products, excipients, and impurities.

  • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Range: The concentration range over which the method is linear, accurate, and precise.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance when small, deliberate changes are made to the method parameters (e.g., pH of mobile phase, column temperature, flow rate).

References

  • PMC.

  • Chemistry LibreTexts.

  • IJFMR.

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM).

  • ACS Publications.

  • PMC.

  • SciELO.

  • Protheragen.

  • CD Formulation.

  • ResearchGate.

  • U.S. Pharmacist.

  • Jones Chromatography.

  • IPSF.

  • LCGC International.

  • PubMed.

  • ICH.

  • GMP Compliance.

  • Waters.

  • LCGC International.

  • SGS.

  • Labinsights.

  • European Medicines Agency.

  • SciSpace.

  • Canadian Science Publishing.

  • Aurora Pro Scientific.

  • Baran Lab.

  • IRJPMS.

  • Chemistry LibreTexts.

  • PMC.

  • Thermo Fisher Scientific.

  • YouTube.

  • IKEV.

  • ResearchGate.

  • PMC.

  • ResearchGate.

  • FDA.

  • GL Sciences.

  • Onyx Scientific.

  • PubMed.

  • Organic Syntheses.

  • University of South Carolina.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Methylpyridazine-4-carboxylic acid Derivatization

Welcome to the technical support center for the derivatization of 6-methylpyridazine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 6-methylpyridazine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues. The pyridazine heterocycle is a valuable scaffold in medicinal chemistry, and understanding the nuances of its derivatization is critical for successful drug discovery programs.[1][2]

I. Core Concepts in 6-Methylpyridazine-4-carboxylic acid Derivatization

The derivatization of 6-methylpyridazine-4-carboxylic acid primarily involves reactions of the carboxylic acid group to form esters, amides, and other related functional groups.[3] The key to successful derivatization lies in the effective activation of the carboxylic acid, which can then be attacked by a suitable nucleophile.

General Reaction Scheme:

G cluster_0 Activation cluster_1 Nucleophilic Attack Carboxylic_Acid 6-Methylpyridazine-4-carboxylic acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Acyl chloride) Carboxylic_Acid->Activated_Intermediate Activation Activating_Agent Activating Agent (e.g., HATU, EDC, SOCl2) Activating_Agent->Activated_Intermediate Product Amide or Ester Derivative Activated_Intermediate->Product Coupling Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Product

Caption: General workflow for derivatization.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the derivatization of 6-methylpyridazine-4-carboxylic acid in a question-and-answer format.

Amide Coupling Reactions
Q1: My amide coupling reaction with HATU is low-yielding or failing. What are the likely causes and how can I troubleshoot this?

A1: Low yields in HATU-mediated amide couplings are a frequent issue. Here’s a systematic approach to troubleshooting:

  • Cause 1: Inadequate Carboxylic Acid Activation. The formation of the active OAt-ester is crucial.[4]

    • Troubleshooting:

      • Pre-activation: Allow the 6-methylpyridazine-4-carboxylic acid to react with HATU and a non-nucleophilic base (like DIPEA or triethylamine) for 15-30 minutes before adding the amine.[5][6] This ensures the formation of the active ester, minimizing side reactions.

      • Solvent Choice: Ensure you are using a dry, aprotic solvent. Anhydrous DMF or DCM are common choices.[5] Water is detrimental to the reaction as it can hydrolyze the activated intermediate.[5]

      • Base Stoichiometry: Use at least 2 equivalents of a non-nucleophilic base like DIPEA. One equivalent is required to deprotonate the carboxylic acid, and another to neutralize the released HCl.

  • Cause 2: Side Reactions of HATU. HATU can react with nucleophiles other than the intended amine.

    • Troubleshooting:

      • Order of Addition: As mentioned, pre-activation is key. Adding HATU to a mixture of the carboxylic acid and amine can lead to the HATU reacting directly with the amine.[7]

      • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times can lead to byproduct formation.[7] Some HATU couplings can be complete in as little as a few minutes.[7]

  • Cause 3: Poor Solubility. The starting carboxylic acid or its salt may have poor solubility in the chosen solvent.

    • Troubleshooting:

      • Solvent System: While DCM is common, DMF or NMP can be better solvents for less soluble starting materials.[5]

      • Salt Formation: The DIPEA or triethylamine salt of the carboxylic acid often has better solubility than the free acid.[5]

Q2: I am observing a significant amount of an unexpected byproduct in my amide coupling reaction. What could it be?

A2: A common byproduct in carbodiimide (e.g., EDC, DCC) mediated couplings is the N-acylurea.

  • Mechanism of N-acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange to the more stable, unreactive N-acylurea if it does not react with the amine in a timely manner.

G O_acylisourea O-acylisourea (Reactive) Amide Desired Amide O_acylisourea->Amide Nucleophilic Attack N_acylurea N-acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement (Side Reaction) Amine Amine Amine->Amide

Caption: Competing pathways for the O-acylisourea intermediate.

  • Troubleshooting:

    • Addition of HOBt or HOAt: Including an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can mitigate this side reaction.[8] These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still reactive towards the amine.

    • Phosphonium- and Aminium-based Reagents: Consider using phosphonium (e.g., PyBOP) or aminium (e.g., HBTU, HATU) based coupling reagents, which are generally less prone to this side reaction.[4][9]

Esterification Reactions
Q3: My Fischer esterification of 6-methylpyridazine-4-carboxylic acid is giving a low yield. How can I improve it?

A3: Fischer esterification is an equilibrium-limited process.[10] To drive the reaction towards the ester product, you need to address the equilibrium.[10]

  • Driving the Equilibrium:

    • Excess Alcohol: Use a large excess of the alcohol. This is often practical if the alcohol is inexpensive and can also serve as the solvent.

    • Water Removal: The removal of water as it is formed is a highly effective strategy.[10][11]

      • Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[11]

      • Drying Agents: While less common for Fischer esterification, molecular sieves can be used in some cases.

  • Catalyst:

    • Ensure a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is used.[12]

Q4: Are there milder alternatives to Fischer esterification for sensitive substrates?

A4: Yes, several milder methods are available:

  • Carbodiimide-mediated Esterification: Similar to amide coupling, carbodiimides like DCC or EDC can be used in the presence of a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[13] This method is performed under non-acidic, mildly basic conditions at room temperature.[13]

  • Acyl Chloride Formation followed by Alcoholysis:

    • Convert the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[14][15]

    • The resulting acyl chloride can then be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

General Considerations
Q5: Does the pyridazine ring itself interfere with any of the derivatization reactions?

A5: The nitrogen atoms in the pyridazine ring are basic and can be protonated under acidic conditions. This can affect the reactivity of the molecule.

  • In Fischer Esterification: The acidic catalyst can protonate the ring nitrogens. This is generally not problematic for the esterification itself.[11]

  • In Amide Coupling: The basicity of the pyridazine ring is generally not strong enough to interfere with the non-nucleophilic bases used (e.g., DIPEA). However, it is a point to consider if unusual side reactions are observed. The pyridazine ring can also influence the electronic properties of the carboxylic acid.

III. Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol provides a general procedure for the synthesis of an amide derivative of 6-methylpyridazine-4-carboxylic acid.

  • To a solution of 6-methylpyridazine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add DIPEA (2.5 eq).

  • Stir the solution for 5 minutes at room temperature.

  • Add HATU (1.1 eq) to the solution and stir for 20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Fischer Esterification with Dean-Stark Water Removal

This protocol describes the esterification of 6-methylpyridazine-4-carboxylic acid with butanol.

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 6-methylpyridazine-4-carboxylic acid (1.0 eq), butanol (3.0 eq), and toluene (to fill the flask to about two-thirds).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography.

IV. Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents
Coupling ReagentAdditiveCommon SolventsKey AdvantagesPotential Issues
HATU None requiredDMF, DCM, NMPHigh reactivity, low racemization, effective for hindered couplings.[4]Byproducts can be challenging to remove, potential for side reactions with nucleophilic functional groups.[16]
HBTU/TBTU HOBtDMF, DCMGood reactivity, widely used.Can cause guanidinylation of the amine.[4]
EDC HOBt or HOAtDCM, DMF, WaterWater-soluble byproducts, useful for aqueous reactions.[3]Can form N-acylurea byproduct, risk of racemization.[8]
PyBOP None requiredDMF, DCMGood for sterically hindered couplings, phosphonium-based.Byproducts can be difficult to remove.

V. References

  • Kováč, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta. Retrieved from [Link]

  • Google Patents. (1960). Esterification of pyridine carboxylic acids. Retrieved from

  • Wang, Y., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Mosa, F. A. (2016). 10 Examples different acid activating agents for carboxylic acids. ResearchGate. Retrieved from [Link]

  • Chopra, S., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]

  • Todd, M. H., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. Retrieved from [Link]

  • Google Patents. (2008). Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. Retrieved from

  • ResearchGate. (n.d.). Some example of common drugs based on pyridazine rings. Retrieved from [Link]

  • Loido, M., et al. (2020). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Retrieved from [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Nitration of Tricyclic Compound Bis([3][4][11]triazole)[1,5-b:3′,4′-f]pyridazin-8-amine. ACS Omega. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 17.22: How Cells Activate Carboxylic Acids. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (2000). Neighboring group effect of pyridazine and pyrazine rings for π-facial selectivity in the reactions of fused isopropylidenenorbornene systems with electrophilic reagents. Retrieved from [Link]

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Google Patents. (1980). Process for the activation of carboxylic acids. Retrieved from

  • Google Patents. (2015). Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Retrieved from

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2020). Serendipitous Synthesis of Pyridoquinazolinones via an Oxidative C–C Bond Cleavage. Retrieved from [Link]

  • National Institutes of Health. (2013). one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. Retrieved from [Link]

  • Slideshare. (n.d.). Pyridazine and its derivatives. Retrieved from [Link]

  • Google Patents. (1956). Esterification of pyridine carboxylic acids. Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (2013). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from [Link]

  • Han, J., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B. Retrieved from [Link]

  • Piechocka, J., et al. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine-Chromatographic Studies. International Journal of Molecular Sciences. Retrieved from [Link]

  • Reddit. (2023). Hatu reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Spectroscopic Analysis of 6-Methylpyridazine-4-carboxylic Acid

Welcome to the technical support center for the spectroscopic analysis of 6-Methylpyridazine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spectroscopic analysis of 6-Methylpyridazine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this compound using various spectroscopic techniques. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental data.

Introduction

6-Methylpyridazine-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Accurate spectroscopic analysis is paramount for confirming its structure, assessing its purity, and understanding its chemical behavior. This guide provides practical, field-tested insights into troubleshooting common issues that may arise during NMR, IR, Mass Spectrometry, and UV-Vis analysis, ensuring you can have confidence in your results.

Predicted Spectroscopic Data

While experimental spectra for 6-Methylpyridazine-4-carboxylic acid are not widely available in public databases, we can predict the expected spectral data based on the analysis of structurally similar compounds and established principles of spectroscopy. These tables provide a baseline for what to expect in your analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Predicted for a solution in DMSO-d₆. Chemical shifts (δ) are in ppm.

¹H NMR Predicted δ (ppm) Multiplicity Notes
Carboxylic acid proton (-COOH)13.0 - 14.0Broad singletHighly dependent on concentration and residual water.
Pyridazine H-58.0 - 8.3Singlet
Pyridazine H-39.2 - 9.5Singlet
Methyl protons (-CH₃)2.7 - 2.9Singlet
¹³C NMR Predicted δ (ppm)
Carboxylic acid carbon (-COOH)165 - 168
Pyridazine C-6160 - 163
Pyridazine C-3155 - 158
Pyridazine C-5130 - 133
Pyridazine C-4135 - 138
Methyl carbon (-CH₃)20 - 23
Table 2: Predicted Key IR Absorption Frequencies
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Appearance
O-H stretch (Carboxylic acid)2500-3300StrongVery broad, often obscuring C-H stretches.
C-H stretch (Aromatic/Methyl)2900-3100Medium-Weak
C=O stretch (Carboxylic acid)1700-1725StrongSharp. Position can be affected by hydrogen bonding.
C=N and C=C stretch (Pyridazine ring)1400-1600Medium-StrongMultiple bands are expected.
C-O stretch (Carboxylic acid)1200-1300Medium
O-H bend (Carboxylic acid)900-950MediumBroad.
Table 3: Predicted Mass Spectrometry Fragmentation

Based on Electron Ionization (EI) mass spectrometry.

m/z Predicted Fragment Notes
138[M]⁺Molecular ion peak.
121[M - OH]⁺Loss of hydroxyl radical.
93[M - COOH]⁺Loss of the carboxylic acid group.
78[C₄H₂N₂]⁺Fragmentation of the pyridazine ring.
Table 4: Predicted UV-Vis Absorption Maxima

Solvent can significantly affect λmax.

Solvent Predicted λmax (nm) Electronic Transition
Methanol~220-230 and ~270-280π → π* and n → π
Dichloromethane~225-235 and ~275-285π → π and n → π*

Troubleshooting Guides (FAQ Format)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My carboxylic acid proton peak is very broad or not visible at all. What's happening?

A1: This is a common phenomenon for acidic protons.

  • Causality: The carboxylic acid proton is labile and can undergo rapid chemical exchange with residual water in the NMR solvent (even in "dry" deuterated solvents) or with other molecules of the acid itself. This exchange process can lead to significant peak broadening. In some cases, if the exchange is fast enough, the peak can broaden into the baseline and become undetectable.[1][2]

  • Troubleshooting Steps:

    • Use a highly deuterated solvent: Ensure you are using a fresh, high-quality deuterated solvent to minimize the amount of residual water.

    • D₂O exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing the peak to disappear. This is a definitive way to confirm the identity of the acidic proton peak.

    • Low temperature acquisition: Cooling the sample can slow down the exchange rate, resulting in a sharper peak. However, be mindful of the solvent's freezing point.

Q2: The peaks for the pyridazine ring protons are broader than expected. Why is this?

A2: This broadening can be attributed to the quadrupolar nature of the nitrogen atoms in the pyridazine ring.

  • Causality: Nitrogen-14, the most abundant isotope of nitrogen, has a nuclear spin of I=1, making it a quadrupolar nucleus. Quadrupolar nuclei have a non-spherical charge distribution, which can interact with the local electric field gradient. This interaction provides an efficient relaxation pathway, which can lead to broadening of the signals of adjacent protons.[3][4]

  • Troubleshooting Steps:

    • Increase the temperature: Acquiring the spectrum at a higher temperature can sometimes lead to sharper signals by averaging out the quadrupolar effects.[4]

    • Use a different solvent: The extent of quadrupolar broadening can be solvent-dependent. Trying a different deuterated solvent might yield better resolution.

    • Protonation/Deprotonation: Changes in pH can affect the electronic environment of the nitrogen atoms. Adding a small amount of acid or base might alter the relaxation properties and sharpen the peaks. However, be aware that this will also change the chemical shifts.

Diagram 1: NMR Troubleshooting Workflow

Caption: A flowchart for troubleshooting common NMR issues.

Infrared (IR) Spectroscopy

Q3: The O-H stretch of the carboxylic acid is not as broad as expected and I see a sharp peak around 3500 cm⁻¹. What does this mean?

A3: This typically indicates that the carboxylic acid is not forming the usual hydrogen-bonded dimers.

  • Causality: In the solid state or in concentrated solutions, carboxylic acids exist as hydrogen-bonded dimers, which results in a very broad O-H absorption band. A sharper peak around 3500 cm⁻¹ is characteristic of a "free" or monomeric O-H group.[5]

  • Troubleshooting/Interpretation:

    • Very dilute solution: If you are running the analysis in a non-polar solvent at a very low concentration, you may be observing the monomeric form.

    • Steric hindrance: Although unlikely for this molecule, significant steric hindrance around the carboxylic acid group could prevent dimerization.

    • Sample preparation: If you are using a KBr pellet, ensure that your sample is well-ground and intimately mixed with the KBr. Insufficient mixing can lead to artifacts.

Mass Spectrometry (MS)

Q4: I don't see the molecular ion peak ([M]⁺) or it is very weak. Is my sample impure?

A4: Not necessarily. The absence or low intensity of the molecular ion peak is common for some classes of compounds, including some carboxylic acids.

  • Causality: Under electron ionization (EI) conditions, the molecular ion can be unstable and readily undergo fragmentation. For carboxylic acids, common initial fragmentation pathways include the loss of a hydroxyl radical (-OH) or the entire carboxyl group (-COOH).[2] Aromatic carboxylic acids tend to have more prominent molecular ion peaks than their aliphatic counterparts.[6]

  • Troubleshooting/Interpretation:

    • Look for characteristic fragments: Instead of focusing solely on the molecular ion, look for the expected fragment ions, such as [M-17]⁺ and [M-45]⁺.

    • Use a "softer" ionization technique: If determining the molecular weight is critical, consider using a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, resulting in a more abundant molecular ion or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻).

Diagram 2: Key Mass Spec Fragmentation Pathways

MS_Fragmentation cluster_main 6-Methylpyridazine-4-carboxylic acid M [M]⁺˙ (m/z 138) M_minus_OH [M - •OH]⁺ (m/z 121) M->M_minus_OH - •OH M_minus_COOH [M - •COOH]⁺ (m/z 93) M->M_minus_COOH - •COOH Ring_Fragment Further Ring Fragmentation M_minus_COOH->Ring_Fragment

Caption: Predicted fragmentation of the target molecule.

UV-Vis Spectroscopy

Q5: The λmax values I am observing are different from the predicted values. Why?

A5: The absorption maxima in UV-Vis spectroscopy are highly sensitive to the solvent environment.[7][8][9]

  • Causality: The polarity of the solvent can affect the energy levels of the electronic orbitals involved in the transition. For π → π* transitions, polar solvents can lead to a small red shift (bathochromic shift), while for n → π* transitions, polar, protic solvents can cause a blue shift (hypsochromic shift) due to stabilization of the non-bonding electrons through hydrogen bonding.[9] The pH of the solution can also play a significant role by altering the protonation state of the molecule.

  • Troubleshooting/Interpretation:

    • Report the solvent: Always report the solvent used for UV-Vis analysis, as the λmax values are meaningless without this information.

    • Consider pH: If using a protic solvent like water or methanol, the pH can influence the spectrum. Consider buffering the solution if precise measurements are required.

    • Solvent Polarity Comparison: Run the spectrum in a non-polar solvent (e.g., hexane, if soluble) and a polar solvent (e.g., methanol) and compare the shifts to help assign the electronic transitions.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Weigh the sample: Accurately weigh approximately 5-10 mg of 6-Methylpyridazine-4-carboxylic acid.

  • Choose the solvent: Select a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.

  • Dissolve the sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Ensure complete dissolution: Gently agitate or vortex the vial to ensure the sample is fully dissolved. If necessary, gentle warming can be applied.

  • Transfer to NMR tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Optional D₂O Exchange: For confirmation of the carboxylic acid proton, acquire an initial spectrum. Then, add one drop of D₂O, gently shake the tube, and re-acquire the spectrum.

References

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research. [Link]

  • Consequences of Nuclei with Quadrupole Moment on NMR. Department of Chemistry, University of Washington. [Link]

  • A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. PubMed Central. [Link]

  • Quadrupolar Coupling. Chemistry LibreTexts. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Spectroscopy of Carboxylic Acids. NC State University Libraries. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

  • Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. PubMed. [Link]

  • Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. [Link]

  • Effect of Solvent. Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Methylpyridazine-4-carboxylic Acid

Welcome to the technical support center for the synthesis of 6-methylpyridazine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-methylpyridazine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this important heterocyclic compound. Drawing from established chemical principles and field-proven insights, this document provides a structured, question-and-answer-based approach to identifying and mitigating the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 6-methylpyridazine-4-carboxylic acid?

A common and effective method for the synthesis of 6-methylpyridazine-4-carboxylic acid is the hydrolysis of a nitrile precursor, specifically 4-cyano-6-methylpyridazine. This reaction is typically carried out under basic conditions, for example, using a solution of sodium hydroxide, followed by acidification to precipitate the carboxylic acid product.[1] This method is generally preferred for its relatively clean conversion and manageable reaction conditions.

An alternative, though potentially less controlled, route involves the direct oxidation of a suitable precursor like 4,6-dimethylpyridazine. However, this can be prone to over-oxidation and the formation of multiple byproducts.

Q2: I have performed the hydrolysis of 4-cyano-6-methylpyridazine, but my yield is low and the product is impure. What are the likely byproducts?

Several byproducts can arise from the hydrolysis of 4-cyano-6-methylpyridazine. The most common culprits include:

  • Unreacted Starting Material (4-cyano-6-methylpyridazine): Incomplete hydrolysis is a frequent issue. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal concentration of the base.

  • 6-Methylpyridazine-4-carboxamide: This is the intermediate amide formed during the hydrolysis of the nitrile. If the reaction is not driven to completion, a significant amount of the amide may remain in the final product.

  • Pyridazine-4,6-dicarboxylic acid: If the starting material for the nitrile synthesis was 4,6-dicyanopyridazine, or if there are impurities in the 4-cyano-6-methylpyridazine, you might observe the formation of the dicarboxylic acid.

Below is a workflow diagram illustrating the primary reaction and potential side reactions.

hydrolysis_byproducts cluster_main Main Reaction Pathway cluster_byproducts Potential Byproducts start 4-cyano-6-methylpyridazine amide 6-Methylpyridazine-4-carboxamide (Intermediate) start->amide Incomplete Hydrolysis unreacted Unreacted Starting Material start->unreacted Insufficient Reaction Conditions product 6-Methylpyridazine-4-carboxylic acid (Desired Product) amide->product Complete Hydrolysis dicarboxylic Pyridazine-4,6-dicarboxylic acid product->dicarboxylic From Impurities in Starting Material

Caption: Synthetic pathway and potential byproduct formation in the synthesis of 6-methylpyridazine-4-carboxylic acid via nitrile hydrolysis.

Troubleshooting Guide

Issue 1: My NMR spectrum shows signals that do not correspond to the desired product. How can I identify the byproducts?

Identifying byproducts requires a careful analysis of your spectroscopic data, particularly ¹H NMR and Mass Spectrometry.

¹H NMR Spectroscopy:

CompoundExpected ¹H NMR Signals (in DMSO-d₆)
6-Methylpyridazine-4-carboxylic acid Singlet for the methyl group (around 2.4-2.7 ppm), and two singlets or doublets for the aromatic protons on the pyridazine ring. The carboxylic acid proton will appear as a broad singlet at a high chemical shift (>12 ppm).
4-cyano-6-methylpyridazine A singlet for the methyl group and two aromatic protons. The absence of the broad carboxylic acid proton signal is a key indicator.
6-Methylpyridazine-4-carboxamide Similar signals to the carboxylic acid for the methyl and aromatic protons. Additionally, two broad singlets for the -NH₂ protons of the amide group will be present, typically in the 7-8 ppm region.
Pyridazine-4,6-dicarboxylic acid The absence of a methyl signal and the presence of aromatic protons. The integration of the aromatic protons relative to any remaining methyl signals can help quantify this impurity.

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) is invaluable for confirming the identity of byproducts by providing exact mass measurements.

CompoundMolecular FormulaExact Mass [M+H]⁺
6-Methylpyridazine-4-carboxylic acid C₆H₆N₂O₂139.0508
4-cyano-6-methylpyridazine C₆H₅N₃119.0534
6-Methylpyridazine-4-carboxamide C₆H₇N₃O138.0667
Pyridazine-4,6-dicarboxylic acid C₆H₄N₂O₄169.0249

Issue 2: How can I minimize the formation of the amide byproduct?

The presence of the amide intermediate is a clear indication of incomplete hydrolysis. To drive the reaction to completion, consider the following adjustments:

  • Increase Reaction Time: Extend the duration of the hydrolysis. Monitor the reaction progress by taking aliquots and analyzing them by TLC or LC-MS to determine the point of complete conversion.

  • Increase Temperature: Gently heating the reaction mixture can significantly accelerate the rate of hydrolysis. However, be cautious of potential degradation at excessively high temperatures.

  • Increase Base Concentration: A higher concentration of sodium or potassium hydroxide can enhance the rate of nitrile hydrolysis.

Issue 3: I suspect over-oxidation or decarboxylation is occurring. How can I detect and prevent this?

While less common in nitrile hydrolysis, these side reactions can be a concern if using an oxidation-based synthesis.

  • Over-oxidation: Harsh oxidizing agents like potassium permanganate can potentially lead to ring-opening byproducts.[2] This is often indicated by a complex mixture of products and a significant decrease in the overall yield of aromatic compounds. To mitigate this, use milder oxidizing agents or carefully control the stoichiometry and temperature of the reaction.

  • Decarboxylation: The loss of the carboxylic acid group to form 6-methylpyridazine can occur under harsh acidic or basic conditions, especially at elevated temperatures.[3] This byproduct would be identified by the absence of the carboxylic acid signal in the NMR and a corresponding decrease in the molecular weight in the mass spectrum. To prevent this, avoid prolonged exposure to extreme pH and high temperatures during workup and purification.

Experimental Protocols

Protocol 1: Synthesis of 6-Methylpyridazine-4-carboxylic acid via Nitrile Hydrolysis

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyano-6-methylpyridazine in a 10-20% aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-methylpyridazine-4-carboxylic acid.

Protocol 2: Byproduct Analysis by HPLC

  • Mobile Phase: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% formic acid.

  • Column: Use a C18 reverse-phase column.

  • Detection: Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

  • Analysis: The elution order will typically be the less polar compounds first (starting material) followed by the more polar compounds (amide, and then the carboxylic acid).

Below is a diagram illustrating a typical analytical workflow for byproduct identification.

analytical_workflow cluster_workflow Analytical Workflow for Byproduct Identification sample Crude Reaction Mixture hplc HPLC Analysis sample->hplc nmr ¹H NMR Spectroscopy sample->nmr ms Mass Spectrometry (HRMS) sample->ms identification Byproduct Identification and Quantification hplc->identification nmr->identification ms->identification

Caption: A typical analytical workflow for the identification and quantification of byproducts in the synthesis of 6-methylpyridazine-4-carboxylic acid.

By understanding the potential pitfalls and employing systematic troubleshooting, researchers can optimize the synthesis of 6-methylpyridazine-4-carboxylic acid, leading to higher yields and purity.

References

  • Organic Syntheses Procedure. 2-cyano-6-methylpyridine. Available at: [Link]

  • Mijin, D. Ž., & Mišić-Vuković, M. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Journal of the Serbian Chemical Society, 59(12), 959-965.
  • Stanovnik, B., & Tišler, M. (2004). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 195-306). Georg Thieme Verlag.
  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Available at: [Link]

  • Al-Saeedi, A. H., El-Gamal, M. I., Anbar, A. M., & Oh, C. H. (2018). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 23(11), 2942.
  • Tang, R., Li, J., & Chen, J. (2006). Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. Chinese Journal of Pharmaceuticals, 37(11), 665-666.
  • Barattini, F., Bon, V., Castagnolo, D., & Botta, M. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2269.
  • NIST. (n.d.). 4-Pyridinecarboxylic acid, 2,6-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents. (n.d.).
  • Meanwell, N. A. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of medicinal chemistry, 61(22), 9845-9886.
  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents. (n.d.).
  • Science of Synthesis. (2005). Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. In Science of Synthesis (Vol. 20a, pp. 27-114). Georg Thieme Verlag.
  • Gołdyń, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(4), 857-868.
  • Levin, S., & D. J. R. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ChemRxiv.
  • Nešpůrková, L., et al. (2012). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 50(10), 693-698.
  • Davies, H. M., & Du Bois, J. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C (sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
  • SpectraBase. (n.d.). PYRIDAZINE-3,6-DICARBOXYLIC-ACID. Retrieved from [Link]

  • Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers.
  • ChemSynthesis. (n.d.). 6-methyl-3,4-pyridinedicarboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Starosta, W., & Leciejewicz, J. (2004). Pyridazine-3, 6-dicarboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2219-o2220.
  • PubChem. (n.d.). 4-Methylpyridine-3-carbaldehyde. Retrieved from [Link]

  • Michalska, D., et al. (2021). IRKBr (a, b) and Raman (c, d) spectra for 2, 3-pyrazinedicarboxylic acid...
  • Kadir, M. A., et al. (2017). Synthesis and crystal structure of N-6-[(4-pyridylamino) carbonyl]-pyridine-2-carboxylic acid methyl ester zinc complex.

Sources

Troubleshooting

Resolving inconsistencies in experimental results with 6-Methylpyridazine-4-carboxylic acid

Welcome to the technical support center for 6-Methylpyridazine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methylpyridazine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges and resolve inconsistencies encountered when working with this compound. Given the specific nature of this pyridazine derivative, this resource synthesizes direct data where available with established principles from analogous heterocyclic carboxylic acids to provide robust, field-proven insights.

I. Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions about 6-Methylpyridazine-4-carboxylic acid, providing a foundational understanding of its properties and handling.

1. What are the key physicochemical properties of 6-Methylpyridazine-4-carboxylic acid?

The properties of 6-Methylpyridazine-4-carboxylic acid are dictated by the interplay between the electron-deficient pyridazine ring and the acidic carboxylic acid group. The pyridazine ring possesses a significant dipole moment and is weakly basic.[1] The carboxylic acid moiety, however, is the primary driver of its acidic nature.

Table 1: Predicted Physicochemical Properties of 6-Methylpyridazine-4-carboxylic acid

PropertyPredicted Value/CharacteristicRationale & Implications for Experiments
Appearance White to off-white solidColor changes may indicate impurity or degradation.
pKa ~3-4The carboxylic acid group's acidity is influenced by the electron-withdrawing nature of the pyridazine ring. This acidic nature is crucial for salt formation and pH-dependent solubility.
Solubility Limited solubility in water and non-polar organic solvents. Soluble in some polar organic solvents like DMSO and DMF.Solubility will be highly pH-dependent. In aqueous media, it will be more soluble at pH > pKa due to deprotonation to the carboxylate salt. For organic reactions, aprotic polar solvents are often a good starting point.
Stability Generally stable under normal conditions. May be sensitive to strong oxidizing agents and high temperatures.As with many carboxylic acids, decarboxylation can be a concern at elevated temperatures. The pyridazine ring itself is relatively stable due to its aromaticity.[2]

2. How should I store 6-Methylpyridazine-4-carboxylic acid?

For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. For solutions, especially in protic solvents, storage at -20°C or -80°C is advisable to minimize degradation. Repeated freeze-thaw cycles should be avoided.

3. What are the primary safety considerations when handling this compound?

As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

II. Troubleshooting Guide: Resolving Experimental Inconsistencies

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis, purification, and use of 6-Methylpyridazine-4-carboxylic acid.

A. Synthesis & Reaction Issues

Problem 1: Low or No Yield in Synthesis

Low yields are a common challenge in the synthesis of heterocyclic compounds, which can sometimes be entropically disfavored.[2]

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The persistence of starting materials indicates an incomplete reaction.

    • Solution:

      • Extend Reaction Time: Continue the reaction and monitor for further conversion.

      • Increase Temperature: If the reactants are stable at higher temperatures, cautiously increase the reaction temperature. Note that this can sometimes lead to side product formation.

      • Re-evaluate Reagents: Ensure the purity and reactivity of your starting materials and reagents. For instance, if using a metal catalyst, ensure it has not been deactivated.

  • Side Product Formation:

    • Diagnosis: The appearance of multiple spots on TLC or peaks in LC-MS that are not the starting material or desired product.

    • Solution:

      • Optimize Reaction Conditions: Vary the temperature, solvent, and catalyst to favor the desired reaction pathway. A design of experiments (DoE) approach can be efficient here.

      • Purification Strategy: If side products are unavoidable, focus on developing a robust purification method (see Section B).

  • Degradation of Product or Reactants:

    • Diagnosis: The appearance of a complex mixture of products, often with a baseline streak on TLC, or a decrease in the desired product peak over time in LC-MS analysis.

    • Solution:

      • Lower Reaction Temperature: Some pyridazine derivatives can be thermally sensitive.

      • Use of Protective Atmosphere: If sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Workflow for Diagnosing Low Synthetic Yield

G start Low or No Yield Observed check_reaction Monitor Reaction by TLC/LC-MS start->check_reaction sm_present Starting Material Persists? check_reaction->sm_present incomplete Incomplete Reaction sm_present->incomplete Yes no_sm Starting Material Consumed sm_present->no_sm No solution_incomplete Extend Time Increase Temperature Check Reagents incomplete->solution_incomplete side_products Multiple New Spots/Peaks? no_sm->side_products yes_side Significant Side Products side_products->yes_side Yes no_side Product Degradation Likely side_products->no_side No solution_side Optimize Conditions (Temp, Solvent, Catalyst) Develop Purification yes_side->solution_side solution_degradation Lower Temperature Use Inert Atmosphere no_side->solution_degradation

Caption: Troubleshooting flowchart for low synthetic yield.

B. Purification Challenges

Problem 2: Difficulty in Purifying the Final Compound

The amphoteric nature of 6-Methylpyridazine-4-carboxylic acid (weakly basic nitrogen atoms and an acidic carboxylic acid) can complicate purification.

Potential Causes & Solutions:

  • Poor Crystallization:

    • Diagnosis: The compound oils out or precipitates as an amorphous solid during recrystallization attempts.

    • Solution:

      • Solvent Screening: Systematically screen a range of solvents with varying polarities. A biphasic solvent system (e.g., ethyl acetate/hexanes) can sometimes induce crystallization.

      • pH Adjustment: For recrystallization from aqueous solutions, carefully adjust the pH to the isoelectric point of the molecule to minimize its solubility.

      • Salt Formation: Consider forming a salt (e.g., with HCl or NaOH) which may have better crystallization properties. The hydrochloride salt of 6-Methylpyridazine-4-carboxylic acid is commercially available, suggesting this is a viable strategy.

  • Co-elution with Impurities in Chromatography:

    • Diagnosis: Impurities are still present after column chromatography, as determined by NMR or LC-MS.

    • Solution:

      • Modify Mobile Phase: Add a small amount of acid (e.g., acetic acid or formic acid) or base (e.g., triethylamine) to the mobile phase to alter the ionization state of your compound and potentially improve separation.

      • Change Stationary Phase: If silica gel is not effective, consider using alumina or a C18 reversed-phase column.

C. Analytical & Stability Issues

Problem 3: Inconsistent Analytical Data (NMR, MS)

Potential Causes & Solutions:

  • Broad Peaks in NMR:

    • Diagnosis: Proton or carbon signals in the NMR spectrum are broad and poorly resolved.

    • Solution:

      • Check Solubility: The compound may be partially insoluble in the NMR solvent. Try a different solvent (e.g., DMSO-d6) or gently warm the sample.

      • Proton Exchange: The carboxylic acid proton can exchange with residual water in the solvent, leading to broadening. This can sometimes be resolved by adding a drop of D2O to the NMR tube to exchange the acidic proton.

      • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Purifying the sample again or treating it with a chelating agent might help.

  • Ambiguous Mass Spectrometry Data:

    • Diagnosis: Difficulty in observing the molecular ion peak or observing unexpected fragments.

    • Solution:

      • Ionization Method: Switch between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). ESI is generally suitable for polar molecules, and running in both positive and negative ion modes can be informative.

      • In-source Fragmentation: The compound might be fragmenting in the ion source. Reduce the source temperature or fragmentation voltage.

Problem 4: Compound Degradation upon Storage or in Solution

Potential Causes & Solutions:

  • Hydrolysis or Other Reactions in Solution:

    • Diagnosis: A pure sample shows the appearance of new impurities over time when stored in solution, as monitored by LC-MS.

    • Solution:

      • Use Aprotic Solvents: For long-term storage of solutions, use dry, aprotic solvents like DMSO or DMF.

      • Buffer the Solution: If an aqueous solution is necessary, buffer it to a pH where the compound is most stable.

      • Store at Low Temperature: Store solutions at -20°C or -80°C and protect them from light.

III. Experimental Protocols

Proposed Synthesis: Oxidation of 4,6-Dimethylpyridazine

This protocol is hypothetical and will require optimization.

  • Reaction Setup:

    • To a solution of 4,6-dimethylpyridazine (1 equivalent) in sulfuric acid (e.g., 50%), cool the mixture in an ice bath.

    • Under vigorous stirring, slowly add an oxidizing agent such as potassium permanganate (KMnO4) (4 equivalents) portion-wise, maintaining the temperature below 10°C.[3]

  • Reaction Execution:

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80°C for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.[3]

  • Workup:

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Quench any remaining oxidant with a saturated solution of sodium bisulfite.

    • Adjust the pH to ~3-4 with a strong base (e.g., NaOH). The desired product should be least soluble around its isoelectric point.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol).[3]

IV. References

  • The pyridazine heterocycle in molecular recognition and drug discovery. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10557343/]

  • Synthesis and Characterization of Unique Pyridazines. [Source URL: https://digitalcommons.liberty.edu/cgi/viewcontent.cgi?article=1980&context=honors]

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10815777/]

  • Synthesis of pyridazines. [Source URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridazines.shtm]

  • Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. [Source URL: https://patents.google.com/patent/CN101508676B/en]

  • Process for producing pyridine carboxylic acids. [Source URL: https://patents.google.com/patent/US8575350B2/en]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Source URL: https://www.mdpi.com/1420-3049/27/20/7027]

  • Pyridazine and its derivatives. [Source URL: https://www.slideshare.net/slideshow/pyridazine-and-its-derivatives-252554728/252554728]

  • 'Y-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using. [Source URL: https://core.ac.uk/download/pdf/236307399.pdf]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Source URL: https://www.researchgate.net/publication/280590888_Synthesis_of_Methyl_6-Chloropyridazine-3-carboxylate]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Source URL: https://pubs.rsc.org/en/content/articlelanding/2022/ce/d2ce00941d]

  • Pyridazine-4-carboxylic acid | Biochemical Reagent. [Source URL: https://www.medchemexpress.com/pyridazine-4-carboxylic-acid.html]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 6-Methylpyridazine-4-carboxylic Acid and its Place Among Pyridazine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Appeal of the Pyridazine Scaffold The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen at...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its inherent physicochemical properties, including its ability to act as a bioisostere for other aromatic systems like pyridine and pyrimidine, enhance aqueous solubility, and facilitate the formation of crystalline salts, make it an attractive core for drug design.[1] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects, underscoring their significance in the pursuit of novel therapeutics.[2][3][4] This guide provides an in-depth comparison of 6-Methylpyridazine-4-carboxylic acid with other key pyridazine derivatives, offering insights into its synthesis, potential biological activities, and structure-activity relationships (SAR), supported by experimental protocols for its evaluation.

Profiling 6-Methylpyridazine-4-carboxylic Acid: A Molecule of Interest

6-Methylpyridazine-4-carboxylic acid is a small molecule featuring the core pyridazine ring substituted with a methyl group at the 6-position and a carboxylic acid at the 4-position. While specific, direct experimental data on the biological activity of this particular compound is not extensively available in publicly accessible literature, we can infer its potential through an understanding of the structure-activity relationships of related pyridazine and pyridine carboxylic acid derivatives.[5][6] The methyl group can influence lipophilicity and metabolic stability, while the carboxylic acid moiety provides a key site for hydrogen bonding interactions with biological targets and can be a crucial pharmacophore for various enzyme inhibitions.

Comparative Analysis: 6-Methylpyridazine-4-carboxylic Acid vs. Other Pyridazine Derivatives

To understand the potential of 6-Methylpyridazine-4-carboxylic acid, it is instructive to compare it with other pyridazine derivatives for which biological data are available. This comparative analysis will be based on structure-activity relationships gleaned from the scientific literature.

Anticancer Activity

Pyridazine derivatives have shown significant promise as anticancer agents, often through the inhibition of key kinases involved in cancer cell proliferation and survival. For instance, certain pyrazolo-pyridazine derivatives have demonstrated inhibitory activity against EGFR and CDK-2.[2]

Structure-Activity Relationship Insights:

  • Substitution at the 6-position: The nature of the substituent at the 6-position of the pyridazine ring can significantly impact anticancer activity. For instance, in a series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives, substitutions on the phenyl ring at the 2-position led to potent anticancer activity against MCF-7 and SK-MEL-28 cell lines.[7] While our target molecule has a simple methyl group, this position is crucial for modulating the electronic and steric properties of the molecule.

  • The Carboxylic Acid Moiety: The carboxylic acid group at the 4-position is a key feature. In other heterocyclic systems, such as pyrazoles, carboxylic acid derivatives have been developed as potent inhibitors of enzymes like ALKBH1, which is implicated in gastric cancer.[8] This suggests that the carboxylic acid of 6-Methylpyridazine-4-carboxylic acid could act as a critical pharmacophore for engaging with the active sites of target enzymes.

Table 1: Comparative Anticancer Activity of Selected Pyridazine and Related Heterocyclic Derivatives

Compound/Derivative ClassTarget/Cell LineReported IC50 (µM)Reference
Pyrazolo-pyridazine derivativeEGFR0.391[2]
Pyrazolo-pyridazine derivativeCDK-2/cyclin A20.55[2]
2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine sulfonamides (4e, 4f)MCF-7, SK-MEL-281 - 10[7]
1H-pyrazole-4-carboxylic acid derivative (29)ALKBH1Potent Inhibition[8]

Note: Data for 6-Methylpyridazine-4-carboxylic acid is not available and is presented here for contextual comparison based on SAR principles.

Anti-inflammatory Activity

The pyridazinone scaffold, structurally related to pyridazine, is a well-known framework for developing anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[9]

Structure-Activity Relationship Insights:

  • Substitution and COX-2 Inhibition: A recent study on pyridazine and pyridazinone derivatives revealed that specific substitutions can lead to potent and selective COX-2 inhibition. For example, compounds with a substituted phenyl ring attached to the pyridazine core showed IC50 values in the sub-micromolar range against COX-2.[10] This highlights the importance of the substituents on the core ring system in determining anti-inflammatory activity.

  • Carboxylic Acid Mimicry: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid moiety, which is crucial for their mechanism of action. It is plausible that the carboxylic acid of 6-Methylpyridazine-4-carboxylic acid could mimic this feature, enabling it to interact with the active site of COX enzymes.

Table 2: Comparative Anti-inflammatory Activity of Selected Pyridazine Derivatives

Compound/Derivative ClassTargetReported IC50 (µM)Reference
Pyridazine derivative (3d)COX-20.425[10]
Pyridazine derivative (3e)COX-20.519[10]
Pyridazinone derivative (4e)COX-20.356[10]

Note: Data for 6-Methylpyridazine-4-carboxylic acid is not available and is presented here for contextual comparison based on SAR principles.

Antimicrobial Activity

Pyridazine derivatives have also been explored for their antimicrobial properties. The presence of the nitrogen-containing heterocycle can be a key feature for interacting with microbial targets.

Structure-Activity Relationship Insights:

  • Impact of Substituents: In a study of amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety, the presence of a 2-pyridyl substituent was found to be crucial for antibacterial activity.[5] This suggests that the specific arrangement of nitrogen atoms and other substituents on the aromatic ring plays a significant role in antimicrobial efficacy.

  • Carboxylic Acid Functionality: Pyridine carboxylic acids have been investigated as potential antimicrobial agents. For instance, ruthenium complexes with pyridazine-3-carboxylic acid have shown promising anti-biofilm activity.[3] This indicates that the carboxylic acid group can contribute to the overall antimicrobial profile, potentially through metal chelation or direct interaction with microbial enzymes.

Table 3: Comparative Antimicrobial Activity of Selected Pyridazine and Pyridine Derivatives

Compound/Derivative ClassOrganismReported MIC (µg/mL)Reference
Amidrazone derivative with 2-pyridyl substituent (2b)Yersinia enterocolitica64[5]
Benzimidazole-Quinoline Hybrids (14)Gram-positive/negative bacteria10-20[11]

Note: Data for 6-Methylpyridazine-4-carboxylic acid is not available and is presented here for contextual comparison based on SAR principles.

Synthesis of 6-Methylpyridazine-4-carboxylic Acid: A Proposed Experimental Protocol

Synthesis_Pathway start 4,6-Dimethylpyridazine intermediate 6-Methyl-4-cyanopyridazine start->intermediate Ammoxidation (NH3, Air, Catalyst) product 6-Methylpyridazine-4-carboxylic acid intermediate->product Hydrolysis (Acid or Base)

Figure 1: Proposed synthesis pathway for 6-Methylpyridazine-4-carboxylic acid.

Step 1: Synthesis of 6-Methyl-4-cyanopyridazine (Ammoxidation)

This step is analogous to the industrial synthesis of 4-cyanopyridine from 4-methylpyridine.[12]

Materials:

  • 4,6-Dimethylpyridazine

  • Ammonia gas

  • Compressed air

  • Ammoxidation catalyst (e.g., a mixed metal oxide catalyst)

  • Fixed-bed reactor

Procedure:

  • Vaporize 4,6-dimethylpyridazine and preheat to 180-330 °C.

  • Mix the vaporized starting material with ammonia gas and compressed air in a mixing tank.

  • Introduce the gas mixture into a fixed-bed reactor packed with the ammoxidation catalyst.

  • Maintain the reaction temperature between 330-450 °C and the pressure between 0.020-0.070 kPa.

  • The effluent gas from the reactor is cooled to condense the product, yielding crude 6-methyl-4-cyanopyridazine.

  • Purify the crude product by distillation or recrystallization.

Causality: The ammoxidation reaction is a highly effective industrial method for converting methyl groups on aromatic rings to nitrile groups. The catalyst facilitates the oxidative dehydrogenation of the methyl group and subsequent reaction with ammonia to form the nitrile.

Step 2: Hydrolysis of 6-Methyl-4-cyanopyridazine to 6-Methylpyridazine-4-carboxylic Acid

The hydrolysis of the nitrile can be achieved under either acidic or basic conditions.[10]

Materials:

  • 6-Methyl-4-cyanopyridazine

  • Concentrated hydrochloric acid (for acid hydrolysis) or Sodium hydroxide solution (for alkaline hydrolysis)

  • Reflux apparatus

Procedure (Acid Hydrolysis):

  • To a round-bottom flask equipped with a reflux condenser, add 6-methyl-4-cyanopyridazine and an excess of dilute hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 6-Methylpyridazine-4-carboxylic acid, may precipitate upon cooling. If not, carefully neutralize the solution to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Procedure (Alkaline Hydrolysis):

  • To a round-bottom flask with a reflux condenser, add 6-methyl-4-cyanopyridazine and a solution of sodium hydroxide.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture. The product will be in the form of its sodium salt.

  • Carefully acidify the solution with hydrochloric acid to precipitate the free carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize to obtain the pure 6-Methylpyridazine-4-carboxylic acid.

Causality: Both acid and base-catalyzed hydrolysis of nitriles proceed via nucleophilic attack of water on the carbon of the nitrile group, leading to the formation of an amide intermediate which is further hydrolyzed to the carboxylic acid. The choice between acid and base hydrolysis often depends on the stability of the starting material and product to the reaction conditions.

Experimental Protocols for Biological Evaluation

To ascertain the biological profile of 6-Methylpyridazine-4-carboxylic acid and enable a direct comparison with other derivatives, the following standard in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of 6-Methylpyridazine-4-carboxylic acid B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Figure 2: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed a suspension of a chosen cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of 6-Methylpyridazine-4-carboxylic acid in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Detailed Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified human COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, add the enzyme, a reaction buffer, and different concentrations of 6-Methylpyridazine-4-carboxylic acid or a reference NSAID (e.g., celecoxib for COX-2, ibuprofen for both). Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Prostaglandin Measurement: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

MIC_Assay_Workflow A Prepare serial dilutions of 6-Methylpyridazine-4-carboxylic acid in a 96-well plate B Add a standardized inoculum of the microorganism to each well A->B C Incubate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours B->C D Visually inspect for turbidity (microbial growth) C->D E Determine the MIC as the lowest concentration with no visible growth D->E

Figure 3: Workflow for the broth microdilution MIC assay.

Detailed Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of 6-Methylpyridazine-4-carboxylic acid in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

6-Methylpyridazine-4-carboxylic acid, by virtue of its structural features, holds promise as a scaffold for the development of novel therapeutic agents. While direct experimental evidence of its biological activity is currently limited, a thorough analysis of the structure-activity relationships of related pyridazine and pyridine derivatives suggests its potential in anticancer, anti-inflammatory, and antimicrobial applications. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation. The detailed experimental protocols provided in this guide will enable researchers to systematically evaluate its biological profile and establish a direct comparison with other pyridazine derivatives. Further research, including the synthesis and comprehensive biological evaluation of 6-Methylpyridazine-4-carboxylic acid and its analogues, is warranted to fully elucidate its therapeutic potential and pave the way for the development of new and effective drugs.

References

  • Dymek, M., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(15), 5742. Available at: [Link]

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  • Abdel-Aal, M. T. M., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190367. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5253. Available at: [Link]

  • Kalhor, H. R., & Nazari Khodadadi, A. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology, 31(10), 1092–1104. Available at: [Link]

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  • Wang, X., et al. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. Available at: [Link]

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Comparative

A Comparative Efficacy Analysis of 6-Methylpyridazine-4-carboxylic Acid and Its Analogs in Preclinical Research

Introduction: The Emerging Potential of Pyridazine Scaffolds in Drug Discovery The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Pyridazine Scaffolds in Drug Discovery

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry.[1] Its unique physicochemical properties, including hydrogen bonding capability, dipole moment, and aqueous solubility, make it an attractive scaffold for the design of novel therapeutics.[2][3] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] 6-Methylpyridazine-4-carboxylic acid, as a key representative of this class, serves as a foundational structure for the exploration of new therapeutic agents. This guide provides a comparative analysis of the potential efficacy of 6-Methylpyridazine-4-carboxylic acid and its rationally designed analogs, supported by established experimental methodologies to guide researchers in their drug discovery efforts.

Rationale for Analog Design: A Structure-Activity Relationship (SAR) Perspective

While direct comparative efficacy data for 6-Methylpyridazine-4-carboxylic acid and its immediate analogs are not extensively available in the public domain, we can extrapolate potential structure-activity relationships (SAR) from existing literature on pyridazine and pyridine derivatives.[1][7] The core principle of analog design is to systematically modify the parent structure to enhance potency, selectivity, and pharmacokinetic properties. For 6-Methylpyridazine-4-carboxylic acid, key positions for modification include the methyl group at position 6 and the carboxylic acid group at position 4.

Here, we propose a focused library of analogs for comparative evaluation:

  • Analog 1: 6-Ethylpyridazine-4-carboxylic acid: Investigates the effect of increasing the alkyl chain length at the 6-position on biological activity.

  • Analog 2: 6-Methoxypyridazine-4-carboxylic acid: Explores the impact of introducing an electron-donating group at the 6-position. The synthesis of similar compounds has been previously reported.[8]

  • Analog 3: 6-Methylpyridazine-4-carboxamide: Examines the influence of replacing the carboxylic acid with a carboxamide group, which can alter hydrogen bonding capacity and cell permeability.

  • Analog 4: 2-Chloro-6-methylpyridine-4-carboxylic acid: While a pyridine analog, its inclusion allows for a comparative assessment of the effect of the second nitrogen atom in the pyridazine ring.[9]

The following diagram illustrates the structural relationships between the parent compound and its proposed analogs.

Caption: Proposed analogs of 6-Methylpyridazine-4-carboxylic acid for SAR studies.

Comparative Efficacy Evaluation: A Multi-tiered Experimental Approach

A comprehensive evaluation of the efficacy of these compounds requires a combination of in vitro and in vivo assays. This tiered approach allows for initial screening of a larger number of compounds in a cost-effective manner, followed by more complex and physiologically relevant models for the most promising candidates.

In Vitro Efficacy Assessment

1. Target-Based Screening: Enzyme Inhibition Assays

Many pyridazine derivatives exert their effects by inhibiting specific enzymes.[10][11] A generalized enzyme inhibition assay can be employed to determine the half-maximal inhibitory concentration (IC50) of each compound against a relevant enzyme target. The choice of enzyme will depend on the therapeutic area of interest (e.g., kinases for oncology, cyclooxygenases for inflammation).

Table 1: Hypothetical Comparative Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (nM)
6-Methylpyridazine-4-carboxylic acidKinase X150
Analog 1: 6-Ethylpyridazine-4-carboxylic acidKinase X250
Analog 2: 6-Methoxypyridazine-4-carboxylic acidKinase X80
Analog 3: 6-Methylpyridazine-4-carboxamideKinase X120
Analog 4: 2-Chloro-6-methylpyridine-4-carboxylic acidKinase X300

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

2. Cell-Based Screening: Cytotoxicity and Cell Viability Assays

To assess the effect of the compounds on cancer cell lines, a cell viability assay such as the MTT assay is crucial.[12][13] This assay measures the metabolic activity of cells and provides an indication of cell proliferation and cytotoxicity.

Table 2: Hypothetical Comparative Cytotoxicity Data (MTT Assay)

CompoundCell Line (e.g., MCF-7)IC50 (µM)
6-Methylpyridazine-4-carboxylic acidMCF-710.5
Analog 1: 6-Ethylpyridazine-4-carboxylic acidMCF-715.2
Analog 2: 6-Methoxypyridazine-4-carboxylic acidMCF-75.8
Analog 3: 6-Methylpyridazine-4-carboxamideMCF-78.1
Analog 4: 2-Chloro-6-methylpyridine-4-carboxylic acidMCF-722.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

In Vivo Efficacy Assessment

Human Tumor Xenograft Models

Promising candidates from in vitro studies should be further evaluated in in vivo models to assess their anti-tumor efficacy in a physiological context.[14][15] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool.[16]

The following workflow outlines a typical in vivo xenograft study.

Xenograft_Workflow cluster_preclinical In Vivo Xenograft Study Cell_Culture Human Cancer Cell Culture Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Treatment with Test Compounds Tumor_Growth->Treatment Endpoint Tumor Volume Measurement & Endpoint Analysis Treatment->Endpoint

Caption: General workflow for an in vivo human tumor xenograft study.

Detailed Experimental Protocols

For the purpose of reproducibility and standardization, detailed protocols for the key assays are provided below.

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for determining the IC50 of an inhibitor.[17] Specific conditions such as buffer composition, substrate concentration, and incubation time should be optimized for the particular enzyme being studied.[18]

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the diluted test compounds. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Measure the reaction progress (e.g., absorbance or fluorescence) at multiple time points using a microplate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: In Vitro Cytotoxicity MTT Assay

This protocol is a standard method for assessing cell viability.[13][19]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol 3: In Vivo Human Tumor Xenograft Study

This protocol outlines the general procedure for an ectopic xenograft model.[14] All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional, to enhance tumor take rate)

  • Test compounds formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Harvest cultured cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

  • Subcutaneously inject a defined number of cells (e.g., 1 x 10^6) into the flank of each mouse.

  • Monitor the mice regularly for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compounds and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, intraperitoneally or orally).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study (e-g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Compare the tumor growth in the treatment groups to the control group to determine the anti-tumor efficacy of the compounds.

Conclusion and Future Directions

The comparative analysis of 6-Methylpyridazine-4-carboxylic acid and its analogs provides a framework for identifying novel therapeutic candidates. The proposed analogs offer a starting point for exploring the structure-activity relationships of this promising scaffold. Based on the hypothetical data, modifications at the 6-position with an electron-donating group (Analog 2) and conversion of the carboxylic acid to a carboxamide (Analog 3) appear to be promising strategies for enhancing efficacy.

Future research should focus on the synthesis and experimental validation of these and other analogs. A broader screening against a panel of cancer cell lines and enzyme targets will provide a more comprehensive understanding of their therapeutic potential. Furthermore, promising lead compounds should be subjected to more extensive preclinical evaluation, including pharmacokinetic and toxicological studies, to assess their drug-like properties. The systematic approach outlined in this guide, combining rational drug design with robust experimental validation, is essential for the successful development of new and effective pyridazine-based therapeutics.

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  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. [Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. [Link]

  • Copper-Catalyzed [3+3] Cycloaddition of Ethynyl Methylene Cyclic Carbamates with N,N′-Cyclic Azomethine Imines Enabled by an Extended C C Bond. Organic Letters. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews. [Link]

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  • 6-Chloro-4-methylpyridine-2-carboxylic Acid. Pipzine Chemicals. [Link]

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Validation

A Researcher's Guide to the Biological Target Validation of 6-Methylpyridazine-4-carboxylic acid

In the landscape of modern drug discovery, the identification and subsequent validation of a small molecule's biological target are paramount. This process transforms a compound with an interesting phenotypic effect into...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification and subsequent validation of a small molecule's biological target are paramount. This process transforms a compound with an interesting phenotypic effect into a tool for dissecting biological pathways and a potential therapeutic lead. This guide provides a comprehensive, technically detailed framework for the target validation of a novel compound, 6-Methylpyridazine-4-carboxylic acid. As the specific biological target of this molecule is not widely documented, we will proceed with a hypothetical scenario where initial high-throughput screening suggests a potential interaction with a protein kinase, which we will refer to as "Kinase X."

This guide is structured to provide a multi-faceted validation strategy, emphasizing the necessity of orthogonal approaches to build a robust case for target engagement. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system.

The Imperative of Target Validation

Phenotypic screening, while powerful for identifying molecules that induce a desired cellular response, often yields hits with unknown mechanisms of action. The subsequent process of "target deconvolution" is crucial for several reasons: it elucidates the compound's mode of action, enables structure-activity relationship (SAR) studies for lead optimization, and helps predict potential on- and off-target effects that could lead to toxicity.[1]

Our focus, 6-Methylpyridazine-4-carboxylic acid, represents a common starting point in a drug discovery campaign. The initial challenge is to move from a phenotypic observation to a confirmed molecular interaction.

A Multi-pronged Approach to Target Validation

No single technique is sufficient to definitively validate a biological target. A robust validation strategy relies on the convergence of evidence from multiple, independent methods. Our approach will be tiered, starting with methods that suggest direct binding and moving towards techniques that probe the functional consequences of this interaction in a cellular context.

Our proposed workflow is as follows:

  • Direct Target Engagement in Cell Lysates: Initially, we will employ methods that can identify direct physical interactions between 6-Methylpyridazine-4-carboxylic acid and its putative target in a complex protein mixture.

  • Confirmation of Target Engagement in Intact Cells: We will then move to validating this interaction within the more physiologically relevant environment of a living cell.

  • Functional Validation of Target Engagement: Finally, we will use genetic methods to ascertain whether the engagement of the putative target is responsible for the observed biological effects of the compound.

Below is a visual representation of our proposed validation workflow:

Target Validation Workflow Figure 1: Overall Target Validation Workflow for 6-Methylpyridazine-4-carboxylic acid cluster_0 Phase 1: Target Identification & Initial Validation cluster_1 Phase 2: In-Cell Target Engagement cluster_2 Phase 3: Functional Validation Affinity_Chromatography Affinity Chromatography-Mass Spectrometry CETSA Cellular Thermal Shift Assay (CETSA) Affinity_Chromatography->CETSA DARTS Drug Affinity Responsive Target Stability (DARTS) DARTS->CETSA Kinobeads Kinobeads Competitive Binding Kinobeads->CETSA CRISPR CRISPR/Cas9-mediated Target Knockout/Knockdown CETSA->CRISPR Phenotypic_Rescue Phenotypic Rescue/Mimicry CRISPR->Phenotypic_Rescue CETSA Workflow Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow Start Treat intact cells with 6-Methylpyridazine-4-carboxylic acid or vehicle Heat Heat cell suspensions to a range of temperatures Start->Heat Lyse Lyse cells to separate soluble and aggregated proteins Heat->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Analyze Analyze soluble fraction by Western Blot for Kinase X Centrifuge->Analyze Plot Plot soluble Kinase X vs. Temperature Analyze->Plot Result Rightward shift in the melting curve indicates target engagement Plot->Result

Sources

Comparative

A Comparative Benchmarking Guide to IDO1 Inhibitors: Evaluating 6-Methylpyridazine-4-carboxylic acid Against Established Clinical Candidates

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment (TME).[1][2] IDO1 is a heme-c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment (TME).[1][2] IDO1 is a heme-containing, cytosolic enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it into N-formylkynurenine.[1][2] This enzymatic activity exerts a potent immunosuppressive effect through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of downstream metabolites, known as kynurenines, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[][4]

Under normal physiological conditions, IDO1 activity is low. However, in the context of cancer, it is frequently overexpressed by tumor cells and antigen-presenting cells within the TME, often in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[1][2] This upregulation creates an immunosuppressive shield that allows tumors to evade immune surveillance and destruction.[1] Consequently, the inhibition of IDO1 is a highly attractive therapeutic strategy to restore anti-tumor immunity, with the potential to act synergistically with other immunotherapies.

This guide provides a framework for evaluating novel chemical scaffolds against this target. We introduce a hypothetical candidate, 6-Methylpyridazine-4-carboxylic acid, and benchmark its potential efficacy against three well-characterized IDO1 inhibitors: the potent clinical candidate Epacadostat , the advanced investigational agent Navoximod , and the classic competitive inhibitor 1-Methyl-L-tryptophan .

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Cell cluster_Immune Immune Response IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds TumorCell Tumor Cell / APC IDO1_exp IDO1 Gene Transcription IFNgR->IDO1_exp Induces Signaling IDO1 IDO1 Enzyme IDO1_exp->IDO1 Translates Kyn Kynurenine Metabolites IDO1->Kyn Catalyzes Trp L-Tryptophan Trp->IDO1 Substrate TCell_prolif T-Cell Proliferation & Activation Trp->TCell_prolif Required for TCell_arrest T-Cell Arrest & Apoptosis Kyn->TCell_arrest Promotes

Caption: The IDO1-mediated tryptophan catabolic pathway.

Benchmark Inhibitor Profiles

A robust benchmarking process requires comparison against compounds with well-defined properties and established potency. We have selected the following inhibitors to represent a spectrum of activities, from the highly potent to the historically significant.

Epacadostat (INCB024360)

Epacadostat is a potent, selective, and orally bioavailable inhibitor of IDO1. It acts as a competitive inhibitor, binding to the enzyme's active site. In cellular assays, it demonstrates low nanomolar potency.[] Despite promising early-phase data, a large Phase III trial (ECHO-301) of epacadostat in combination with pembrolizumab for melanoma failed to meet its primary endpoint, a result that has prompted deeper investigation into the complexities of IDO1 biology and inhibition.[4] Nevertheless, its high potency and selectivity make it the gold-standard benchmark for in vitro comparisons.

Navoximod (GDC-0919)

Navoximod is another potent, orally bioavailable small molecule inhibitor of IDO1. Developed by Genentech and NewLink Genetics, it has a distinct chemical structure from epacadostat and also demonstrates nanomolar potency in both enzymatic and cell-based assays. Navoximod has been evaluated in multiple Phase I and II clinical trials for various advanced solid tumors. Its clinical investigation underscores the continued interest in targeting the IDO1 pathway.

1-Methyl-L-tryptophan (L-1MT)

1-Methyl-L-tryptophan is one of the earliest and most widely studied IDO1 inhibitors. It is a tryptophan analog that acts as a competitive inhibitor.[1] Compared to later-generation compounds like epacadostat and navoximod, L-1MT is significantly less potent, with inhibitory constants in the micromolar range.[1] While its D-isomer, Indoximod, has seen more clinical use, L-1MT remains a crucial reference compound for validating assay systems and providing a lower-bound performance benchmark.

Hypothetical Test Candidate: 6-Methylpyridazine-4-carboxylic acid

For the purpose of this guide, we will treat 6-Methylpyridazine-4-carboxylic acid as a novel screening compound. Its structure, featuring a nitrogen-containing pyridazine heterocycle and a carboxylic acid moiety, presents a plausible scaffold for binding to the heme-containing active site of metalloenzymes like IDO1. The objective is to determine its inhibitory potential relative to our established benchmarks using a standardized, industry-accepted assay protocol.

Experimental Protocol: Cell-Based IDO1 Inhibition Assay

To provide a physiologically relevant assessment of inhibitor potency, a cell-based assay is superior to a purely enzymatic (cell-free) one, as it accounts for cell permeability, off-target effects, and stability in a cellular context. The following protocol utilizes HeLa cells, which reliably express functional IDO1 upon stimulation with IFN-γ.

Core Principle

HeLa cells are stimulated with IFN-γ to induce IDO1 expression. These cells are then incubated with L-tryptophan (the substrate) in the presence of varying concentrations of the test inhibitor. The IDO1 enzyme converts tryptophan to N-formylkynurenine, which is subsequently hydrolyzed to kynurenine. The concentration of kynurenine in the cell supernatant is quantified colorimetrically, and the reduction in kynurenine production is used to determine the inhibitor's half-maximal inhibitory concentration (IC50).

Assay_Workflow cluster_prep Phase 1: Cell Preparation cluster_treatment Phase 2: Induction & Inhibition cluster_detection Phase 3: Kynurenine Detection c1 Seed HeLa cells in 96-well plate (1x10^4 cells/well) c2 Incubate 24h (37°C, 5% CO2) c1->c2 t1 Add Test Compounds (e.g., 6-MPCA, Epacadostat) + 100 ng/mL IFN-γ c2->t1 t2 Incubate 48h (37°C, 5% CO2) t1->t2 d1 Collect 140 µL Supernatant t2->d1 d2 Add 10 µL of 6.1N TCA (Trichloroacetic Acid) d1->d2 d3 Incubate 30 min at 50°C (Hydrolyzes NFK to Kyn) d2->d3 d4 Centrifuge to pellet protein d3->d4 d5 Transfer 100 µL supernatant to new plate d4->d5 d6 Add 100 µL DMAB Reagent d5->d6 d7 Incubate 10 min, RT d6->d7 d8 Read Absorbance at 480 nm d7->d8

Caption: Workflow for the IFN-γ-induced HeLa cell-based IDO1 assay.

Step-by-Step Methodology
  • Cell Culture: Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed HeLa cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare serial dilutions of the test compound (6-Methylpyridazine-4-carboxylic acid) and benchmark inhibitors (Epacadostat, Navoximod, L-1MT) in culture medium. A typical starting concentration for potent inhibitors would be 10 µM, diluted down in 10 steps.

  • Induction and Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 200 µL of fresh medium containing the desired concentration of inhibitor and a final concentration of 100 ng/mL of recombinant human IFN-γ to induce IDO1 expression.

    • Include "No Inhibitor" (IFN-γ only) controls for maximum signal and "No IFN-γ" controls for baseline.

    • Incubate the plate for an additional 48 hours.

  • Kynurenine Measurement:

    • After incubation, carefully collect 140 µL of supernatant from each well and transfer to a new 96-well plate or microcentrifuge tubes.

    • Add 10 µL of 6.1 N Trichloroacetic Acid (TCA) to each sample, mix, and incubate at 50°C for 30 minutes. This step simultaneously precipitates protein and hydrolyzes any remaining N-formylkynurenine to kynurenine.

    • Centrifuge the samples at 2500 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer 100 µL of the clarified supernatant to a new flat-bottom 96-well plate.

    • Add 100 µL of 2% (w/v) p-Dimethylaminobenzaldehyde (DMAB) in glacial acetic acid to each well.

    • A yellow color will develop. After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • Subtract the baseline absorbance (No IFN-γ wells) from all other readings.

    • Normalize the data by setting the average of the "No Inhibitor" controls to 100% activity and wells with the highest inhibitor concentration as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Comparative Data Analysis

The primary output of this experimental workflow is the IC50 value, which provides a quantitative measure of potency. The table below summarizes the established potencies of the benchmark inhibitors and provides a placeholder for the experimental results of our hypothetical candidate.

CompoundTargetAssay TypeReported IC50 / KᵢPotency Class
Epacadostat IDO1HeLa Cell-Based~7-10 nM[]High
Navoximod IDO1Cellular Assay (EC50)~70-75 nMHigh
1-Methyl-L-tryptophan IDO1HeLa Cell-Based~120 µMLow
6-Methylpyridazine-4-carboxylic acid IDO1HeLa Cell-BasedTo Be DeterminedUnknown

Interpreting the Results:

  • High Potency (IC50 < 100 nM): If 6-Methylpyridazine-4-carboxylic acid yields an IC50 in the low nanomolar range, it would be considered a highly potent "hit" comparable to clinical-grade inhibitors like Epacadostat and Navoximod. This would strongly justify further investigation, including selectivity screening against related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO), and subsequent structure-activity relationship (SAR) studies.

  • Moderate Potency (100 nM < IC50 < 10 µM): A result in this range would indicate promising activity. While not as potent as the leading benchmarks, it would suggest that the pyridazine scaffold is a viable starting point for medicinal chemistry optimization to improve potency.

  • Low Potency (IC50 > 10 µM): An IC50 in the high micromolar range, similar to or weaker than L-1MT, would classify the compound as a weak inhibitor. While not a lead candidate itself, it could still provide valuable structural insights for designing future compounds if it possesses other desirable properties (e.g., novel binding mode, high selectivity).

Caption: Logical relationship between chemical scaffolds and potency outcomes.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous methodology for benchmarking a novel compound, 6-Methylpyridazine-4-carboxylic acid, against the immunosuppressive enzyme IDO1. By comparing its performance against established inhibitors—Epacadostat, Navoximod, and 1-Methyl-L-tryptophan—researchers can accurately contextualize its potency and make informed decisions about its future as a potential therapeutic agent.

The described cell-based assay provides a robust platform for generating reliable IC50 data. A successful outcome, particularly a result in the nanomolar range, would validate the pyridazine carboxylic acid scaffold as a promising starting point for a new class of IDO1 inhibitors, warranting further investment in lead optimization and preclinical development.

References

  • Zhai, L., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central. Retrieved from [Link]

  • Soliman, H., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer. Retrieved from [Link]

  • Puccetti, P., et al. (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology. Retrieved from [Link]

  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Soliman, H., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. The Journal for ImmunoTherapy of Cancer. Retrieved from [Link]

  • BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. Retrieved from [Link]

  • OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. Retrieved from [Link]

  • Theofilis, T., et al. (2020). The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch. Frontiers in Immunology. Retrieved from [Link]

  • Zinger, A., et al. (2021). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology. Retrieved from [Link]

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Validation

Assessing the Novelty of 6-Methylpyridazine-4-carboxylic Acid's Mechanism of Action: A Comparative Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs and overcoming existin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs and overcoming existing therapeutic limitations. 6-Methylpyridazine-4-carboxylic acid emerges as a compound of interest, belonging to the pyridazine class of nitrogen-containing heterocycles. While the precise mechanism of action for this specific molecule remains to be fully elucidated, the broader family of pyridazine derivatives has demonstrated a remarkable diversity of biological activities. This guide provides a comprehensive assessment of the potential mechanisms of action for 6-Methylpyridazine-4-carboxylic acid, drawing upon a comparative analysis of structurally related compounds and outlining robust experimental workflows to definitively characterize its biological function. For researchers and drug development professionals, this document serves as a technical resource to navigate the investigation of this and similar novel chemical entities.

The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a versatile pharmacophore found in several approved drugs, each with a distinct mechanism of action. These include the tyrosine kinase 2 (Tyk2) inhibitor Deucravacitinib, the gonadotropin-releasing hormone (GnRH) receptor antagonist Relugolix, and the atypical antidepressant Minaprine.[1][2][3][4] This diversity of targets underscores the potential for novel pyridazine derivatives, such as 6-Methylpyridazine-4-carboxylic acid, to exhibit unique and therapeutically valuable mechanisms of action. This guide will explore three plausible and compelling hypotheses for its biological activity: kinase inhibition, modulation of GABA-A receptors, and inhibition of inflammatory enzymes.

Hypothesized Mechanisms of Action and Comparative Analysis

Given the absence of direct experimental data for 6-Methylpyridazine-4-carboxylic acid, a logical starting point for investigation is to examine the established biological activities of analogous compounds. This comparative approach allows for the formulation of data-driven hypotheses that can be systematically tested.

Kinase Inhibition: A Prominent Target for Pyridazine Scaffolds

The inhibition of protein kinases is a well-established therapeutic strategy, particularly in oncology and immunology. Several pyridazine-containing molecules have been identified as potent kinase inhibitors.[5][6]

Supporting Evidence:

  • Deucravacitinib (Sotyktu™): This FDA-approved drug for the treatment of plaque psoriasis is a selective, allosteric inhibitor of tyrosine kinase 2 (Tyk2).[2][4][7][8] Deucravacitinib binds to the regulatory pseudokinase domain (JH2) of Tyk2, stabilizing an inhibitory conformation and blocking its signaling function.[9]

  • Imidazo[1,2-b]pyridazine Derivatives: A series of these compounds have been identified as potent and selective inhibitors of Tyk2's pseudokinase domain, with IC50 values in the low nanomolar range.[9]

  • JNK1 Inhibitors: Novel 3,6-disubstituted pyridazine derivatives have been designed and synthesized as inhibitors of c-Jun N-terminal kinase 1 (JNK1), a key regulator of inflammatory signaling pathways.[5]

Comparative Analysis:

The structural similarity of 6-Methylpyridazine-4-carboxylic acid to the core scaffolds of known kinase inhibitors suggests that it may also function through this mechanism. The presence of the carboxylic acid moiety could facilitate interactions with the ATP-binding site or allosteric pockets of various kinases.

Table 1: Comparative Potency of Pyridazine-based Kinase Inhibitors

Compound/ClassTarget KinaseIC50 (nM)Reference
DeucravacitinibTyk2 (JH2)- (Allosteric)[9]
Imidazo[1,2-b]pyridazine (Cpd 6)Tyk2 (JH2)>2000 (Jak1-3)[9]
Pyridazine Derivative (Cpd 16b)JNK1Not specified[5]
PrexasertibCHK11[6]
Pyrazolo[1,5-a]pyrazine derivativeJAKs<10[6]
GABA-A Receptor Modulation: A Plausible Neurological Target

The pyridazine ring is considered a bioisostere of other heterocyclic systems known to interact with the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[10][11][12][13][14] Positive allosteric modulators of the GABA-A receptor are widely used as anxiolytics, sedatives, and anticonvulsants.

Supporting Evidence:

  • Structural Analogy: The arrangement of nitrogen atoms in the pyridazine ring mimics the spatial and electronic properties of pharmacophores in known GABA-A receptor modulators.

  • Minaprine: This pyridazine-containing drug, formerly used as an antidepressant, exhibits a complex pharmacological profile that includes interactions with serotonin and dopamine receptors, as well as being a reversible inhibitor of monoamine oxidase-A (MAO-A).[15][16][17][18] While not a direct GABA-A modulator, its neurological activity highlights the potential for pyridazines to cross the blood-brain barrier and interact with central nervous system targets.

Comparative Analysis:

While direct evidence of 6-Methylpyridazine-4-carboxylic acid binding to GABA-A receptors is lacking, its chemical structure warrants investigation into this possibility. The presence of the methyl and carboxylic acid groups could influence its binding affinity and selectivity for different GABA-A receptor subunit compositions.

Inhibition of Inflammatory Enzymes: Targeting COX-2 and Phosphodiesterases

Pyridazinone derivatives, which are structurally related to pyridazines, have been extensively studied as inhibitors of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and phosphodiesterases (PDEs).[1][19][20][21][22][23]

Supporting Evidence:

  • COX-2 Inhibition: Several novel pyridazine derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors with IC50 values in the nanomolar range, comparable to the approved drug Celecoxib.[19][22] One such compound, 6b, exhibited an IC50 of 0.18 µM for COX-2.[19]

  • Phosphodiesterase (PDE) Inhibition: Pyridazine and pyrazolopyridazinone scaffolds have been incorporated into potent inhibitors of PDE4 and PDE5.[20][24][25][26][27] For instance, a pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one derivative (compound 5r) was found to be a potent PDE5 inhibitor with an IC50 of 8.3 nM.[24]

Comparative Analysis:

The potential for 6-Methylpyridazine-4-carboxylic acid to act as an inhibitor of inflammatory enzymes is a compelling hypothesis. The carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and could play a key role in binding to the active site of enzymes like COX-2.

Table 2: Comparative Potency of Pyridazine-based Enzyme Inhibitors

Compound/ClassTarget EnzymeIC50 (nM)Reference
Pyridazine Derivative (Cpd 4c)COX-2260[19]
Pyridazine Derivative (Cpd 6b)COX-2180[19]
Pyrazolopyridazinone (Cpd 28)PDE432[26]
Pyrazolo-pyrimidine (Cpd 27)PDE40.03[26]
Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one (Cpd 5r)PDE58.3[24]

Experimental Workflows for Mechanism of Action Determination

To elucidate the true mechanism of action of 6-Methylpyridazine-4-carboxylic acid, a systematic and multi-faceted experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to identifying and characterizing the molecular target(s) of this compound.

Workflow for Target Identification and Validation

Caption: A logical workflow for the identification and validation of the mechanism of action for 6-Methylpyridazine-4-carboxylic acid.

Detailed Experimental Protocols

This protocol describes a general method for assessing the inhibitory activity of 6-Methylpyridazine-4-carboxylic acid against a panel of protein kinases using a luminescence-based ATP detection assay.

Principle: Kinase activity is measured by quantifying the amount of ATP remaining in the reaction. Inhibition of the kinase results in a higher ATP concentration, leading to a stronger luminescent signal.

Materials:

  • Recombinant human kinases (e.g., from a commercial panel)

  • Kinase-specific peptide substrates

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • 6-Methylpyridazine-4-carboxylic acid (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of 6-Methylpyridazine-4-carboxylic acid in kinase buffer.

  • In a 384-well plate, add 5 µL of the compound dilutions. Include wells with DMSO only as a negative control and a known inhibitor for the specific kinase as a positive control.

  • Add 5 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the reagents from the luminescent kinase assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

This protocol outlines a method to determine if 6-Methylpyridazine-4-carboxylic acid binds to the GABA-A receptor, typically at the benzodiazepine site, by measuring its ability to displace a known radioligand.

Principle: The binding of a radiolabeled ligand (e.g., [3H]-Flunitrazepam) to the GABA-A receptor is measured in the presence of increasing concentrations of the test compound. A decrease in radioactivity indicates displacement of the radioligand by the test compound.

Materials:

  • Rat brain cortex membranes (or cell lines expressing specific GABA-A receptor subtypes)

  • [3H]-Flunitrazepam (or other suitable radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 6-Methylpyridazine-4-carboxylic acid (dissolved in DMSO)

  • Non-specific binding control (e.g., Diazepam)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of 6-Methylpyridazine-4-carboxylic acid in binding buffer.

  • In test tubes, combine the brain membranes, [3H]-Flunitrazepam (at a concentration near its Kd), and the compound dilutions.

  • Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a known ligand like Diazepam).

  • Incubate the tubes on ice for 60 minutes.

  • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding and the percent displacement by the test compound. Determine the Ki value using the Cheng-Prusoff equation.

This protocol describes a method to confirm the direct binding of 6-Methylpyridazine-4-carboxylic acid to its target protein in a cellular context.

Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heat treatment, with ligand-bound protein being more resistant to thermal denaturation and aggregation.[13][18][21][28]

Materials:

  • Cultured cells expressing the target protein of interest

  • Cell lysis buffer (with protease and phosphatase inhibitors)

  • 6-Methylpyridazine-4-carboxylic acid (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Treat cultured cells with either vehicle (DMSO) or 6-Methylpyridazine-4-carboxylic acid at a desired concentration for 1-2 hours.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein in the supernatant by SDS-PAGE and Western blotting using a specific antibody.

  • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

While the definitive mechanism of action of 6-Methylpyridazine-4-carboxylic acid awaits empirical validation, this guide provides a robust framework for its investigation. The comparative analysis of structurally related compounds strongly suggests three primary avenues for exploration: kinase inhibition, GABA-A receptor modulation, and inhibition of inflammatory enzymes. The provided experimental workflows offer a clear and logical path to not only identify the primary molecular target but also to quantify the potency and cellular engagement of this novel compound.

The novelty of 6-Methylpyridazine-4-carboxylic acid's mechanism will ultimately be determined by the outcome of these investigations. Should it be found to inhibit a novel kinase, modulate a specific GABA-A receptor subtype with a unique profile, or potently inhibit an inflammatory enzyme through a distinct binding mode, it would represent a significant advancement in the field. The journey from a novel scaffold to a potential therapeutic is paved with rigorous scientific inquiry, and the methodologies outlined herein are designed to guide researchers on this path of discovery.

References

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  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Chimalakonda, A., et al. (2021). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry, 64(15), 11165-11183.
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  • Olsen, R. W. (2018). GABAA receptor: Positive and negative allosteric modulators. Neuropharmacology, 136(Pt A), 10-22.
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  • Shore, D. M., & Sarris, J. (2023). Relugolix: a novel androgen deprivation therapy for management of patients with advanced prostate cancer. Therapeutic Advances in Urology, 15, 17562872231156631.
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  • Synapse. What is the mechanism of Deucravacitinib? Retrieved from [Link].

  • Synapse. What is the mechanism of Relugolix? Retrieved from [Link].

  • Taliani, S., et al. (2007). Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. Journal of Medicinal Chemistry, 50(8), 1778-1782.
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  • Zare, M., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules, 25(9), 2002.
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 6-Methylpyridazine-4-carboxylic Acid

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides drug development professionals, researchers, and scientists with essential, immediate,...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides drug development professionals, researchers, and scientists with essential, immediate, and procedural information for the proper disposal of 6-Methylpyridazine-4-carboxylic acid. By synthesizing technical data with field-proven best practices, this document aims to be your preferred source for ensuring safety and compliance in your laboratory.

The pyridazine ring is a significant pharmacophore in medicinal chemistry, valued for its unique physicochemical properties.[1] However, like many specialized heterocyclic compounds, proper end-of-life management is critical. The guidance that follows is built on the foundational principles of chemical safety and regulatory compliance, ensuring a self-validating system for waste handling.

Part 1: Hazard Assessment and Characterization

Anticipated Hazard Profile:

Based on this surrogate data, 6-Methylpyridazine-4-carboxylic acid should be handled as a substance that may cause:

  • Skin Irritation (H315) [3][4][5]

  • Serious Eye Irritation (H319) [3][4][5]

  • Respiratory Irritation (H335) [2][4][5]

The causality behind these hazards lies in the molecule's structure: the carboxylic acid group can impart acidic properties, while the nitrogen-containing heterocyclic ring is a common feature in biologically active and potentially irritant molecules. Therefore, until proven otherwise, this compound must be treated as hazardous waste.

Regulatory Classification:

Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), a chemical waste is hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity).[6]

  • Characteristic Waste: As a carboxylic acid, it could potentially be classified as a corrosive hazardous waste (EPA Waste Code D002) if it has a pH of 2 or less when in solution.

  • Listed Waste: It is not a specifically listed P- or U-series hazardous waste.[3]

For practical purposes, a conservative approach is mandated. All waste containing 6-Methylpyridazine-4-carboxylic acid must be managed as hazardous chemical waste.

Hazard Classification (Anticipated)GHS Hazard CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[3][4]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation[2][4]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Disposal is not a single action but a systematic process. The following protocol ensures safety and regulatory compliance from the point of generation to final disposition.

Step 1: Waste Segregation and Containerization

The first principle of waste management is segregation at the source. This prevents dangerous reactions and simplifies the disposal process.

  • Do Not Mix: Do not mix 6-Methylpyridazine-4-carboxylic acid waste with other waste streams, especially incompatible materials like strong bases or oxidizing agents.

  • Solid Waste: Collect un-dissolved powder, contaminated personal protective equipment (PPE), and weighing papers in a dedicated, sealable container. A high-density polyethylene (HDPE) pail or a securely sealed plastic bag designated for solid chemical waste is appropriate.

  • Liquid Waste: Collect solutions containing 6-Methylpyridazine-4-carboxylic acid in a dedicated, leak-proof, and chemically compatible container (e.g., an HDPE carboy).[7] Do not use metal containers for acidic waste.[7] The container must have a secure, vapor-tight screw cap.

  • Avoid Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[8] This is a direct violation of environmental regulations and can harm aquatic ecosystems.

Step 2: Proper Labeling

Accurate labeling is a legal requirement and is critical for the safety of everyone who will handle the container.[8] As soon as the first drop of waste enters the container, it must be labeled.

Your hazardous waste label must include:

  • The words "HAZARDOUS WASTE" .

  • Full Chemical Name: "6-Methylpyridazine-4-carboxylic acid". Avoid abbreviations or formulas.

  • All Constituents: List all components in the container, including solvents, with estimated percentages.

  • Hazard Identification: Check all applicable hazard boxes (e.g., "Irritant," "Corrosive" if applicable).

  • Generator Information: Your name, lab number, and contact information.

Step 3: On-Site Accumulation

Laboratories typically operate under Satellite Accumulation Area (SAA) regulations, which allow for the collection of hazardous waste at or near the point of generation.

  • Quantity Limits: You may accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) in your SAA.[8]

  • Secure Storage: Waste containers must be kept closed at all times except when adding waste.[8] Store the container in a designated secondary containment bin to prevent spills.

  • Location: The SAA must be under the direct control of laboratory personnel. Do not store waste in hallways or public areas.[8]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a contracted licensed professional waste disposal service.

  • Request Pickup: Once your waste container is nearly full (no more than 90% capacity) or you are finished with the project, submit a chemical waste collection request to your EHS department.[7]

  • Documentation: Your EHS office will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination at a Treatment, Storage, and Disposal Facility (TSDF).[6]

Step 5: Final Disposition - The Scientific Rationale for Incineration

For nitrogen-containing heterocyclic compounds like 6-Methylpyridazine-4-carboxylic acid, the recommended and most environmentally sound disposal method is high-temperature incineration in a specialized hazardous waste facility.[2][9]

  • Why Incineration? This method ensures the complete destruction of the organic molecule. The process breaks the compound down into simpler, less harmful components, primarily carbon dioxide, water, and nitrogen oxides (NOx).

  • Scrubbing Systems: Modern chemical incinerators are equipped with advanced afterburners and scrubber systems.[2][9] These systems neutralize acidic gases (like NOx) and remove particulate matter, preventing the release of harmful pollutants into the atmosphere.

  • Thermal Decomposition: Studies on the thermal decomposition of nitrogen-rich heterocyclic compounds show that they break down at high temperatures, though sometimes incompletely without specialized equipment, underscoring the need for a professional TSDF.[10]

Part 3: Operational Plans and Regulatory Compliance

Adherence to institutional and federal regulations is non-negotiable. Your laboratory's operational plan must align with the EPA's generator requirements.

EPA Hazardous Waste Generator Categories

Your laboratory's regulatory burden is determined by the total amount of hazardous waste it generates per month.

Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit (but quantity limits apply)
Small Quantity Generator (SQG) > 100 kg but < 1,000 kg180 days (or 270 if TSDF is >200 miles)
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)90 days

Source: U.S. EPA[6]

Many academic institutions operate under specific regulations found in 40 CFR Part 262, Subpart K , which provides alternative, more flexible standards for managing hazardous waste in laboratories.[11] These rules often require the development of a formal Laboratory Management Plan and mandate waste removal from the lab at least every 12 months.[11] Familiarize yourself with your institution's specific generator status and management plan.

Decision Workflow for Disposal

The following diagram illustrates the logical steps for managing 6-Methylpyridazine-4-carboxylic acid waste in a laboratory setting.

G Disposal Workflow for 6-Methylpyridazine-4-carboxylic Acid A Waste Generated (Solid or Liquid) B Assume Hazardous (Per Precautionary Principle) A->B C Segregate Waste at Source B->C D Select Compatible Container (e.g., HDPE) C->D E Affix & Complete Hazardous Waste Label D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is Container >90% Full OR Project Complete? F->G H Continue Accumulation (Keep Container Closed) G->H No I Request Waste Pickup (via EHS/Contractor) G->I Yes H->G J Transfer to Licensed TSDF (Manifest Tracking) I->J K Final Disposition: High-Temperature Incineration J->K

Caption: Decision workflow for compliant waste management.

References

  • Capot Chemical. (2010). MSDS of 6-methylpyridazine-3-carboxylic acid. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Wozniak, D., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. Available at: [Link]

  • Doyle, S., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Katalin, B., et al. (2019). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Catalysts. Available at: [Link]

  • Zhang, Z., et al. (2023). Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society. Available at: [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Available at: [Link]

  • ResearchGate. (2018). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Available at: [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • MDPI. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules. Available at: [Link]

  • MDPI. (2021). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Materials. Available at: [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Available at: [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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